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  • Product: Ethyl 5-fluoro-2-methylnicotinate
  • CAS: 1196151-57-1

Core Science & Biosynthesis

Foundational

Ethyl 5-fluoro-2-methylnicotinate CAS 1196151-57-1 physical and chemical properties

An In-depth Technical Guide to Ethyl 5-fluoro-2-methylnicotinate (CAS 1196151-57-1) Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Nicotinates i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 5-fluoro-2-methylnicotinate (CAS 1196151-57-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Nicotinates in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern molecular design. The fluorine atom, with its unique combination of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of a lead compound. It is within this context that Ethyl 5-fluoro-2-methylnicotinate, a substituted pyridine derivative, emerges as a valuable and versatile building block.

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of Ethyl 5-fluoro-2-methylnicotinate (CAS 1196151-57-1). As a Senior Application Scientist, the intent here is not merely to list data, but to provide a practical, field-proven perspective on how these properties inform the compound's handling, application, and potential in synthetic workflows. The fluorinated nicotinate core is a privileged structure, and understanding its fundamental characteristics is paramount for its effective use in the synthesis of complex, biologically active molecules. This document serves as a foundational resource for researchers aiming to leverage this reagent in their discovery and development programs.

Core Compound Properties and Identifiers

A precise understanding of a compound's identity and fundamental properties is the bedrock of reproducible science. The data below has been consolidated from chemical supplier databases and safety documentation.

IdentifierValueSource
CAS Number 1196151-57-1[1]
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
IUPAC Name Ethyl 5-fluoro-2-methylpyridine-3-carboxylate
Synonym 3-Pyridinecarboxylic acid, 5-fluoro-2-methyl-, ethyl ester[2]
SMILES Code O=C(C1C=C(F)C=NC=1C)OCC[1]

Physicochemical Characteristics: A Practical Analysis

The utility of a chemical intermediate is defined by its physical and chemical behavior. These properties dictate storage conditions, solvent selection for reactions, and purification strategies.

PropertyValue / ObservationTechnical Insight for Researchers
Physical Form Likely a liquid or low-melting solid at room temperature.Based on analogs like Ethyl 5-methylnicotinate, which is a liquid[3][4], a non-solid state simplifies handling, allowing for direct measurement by volume and easy dissolution in reaction solvents.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate).A related compound, Ethyl 2-methylnicotinate, shows high solubility in DMSO[5]. Good solubility is critical for ensuring homogeneous reaction conditions, which is a prerequisite for predictable kinetics and scalability.
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature)[6][7].This stability is a key asset, ensuring a long shelf-life and consistent performance in multi-step syntheses without significant degradation. It allows the compound to be a reliable starting material.
Storage Store in a cool, dry, well-ventilated place in a tightly closed container[6][8].Proper storage is essential to prevent hydrolysis of the ester group and to avoid potential reactions with atmospheric moisture or contaminants, thereby preserving its purity.

Chemical Structure

The arrangement of atoms dictates the molecule's reactivity and its ability to interact with other molecules. The structure below highlights the key functional groups: the pyridine ring, the fluorine substituent, the methyl group, and the ethyl ester.

Caption: Chemical structure of Ethyl 5-fluoro-2-methylnicotinate.

Reactivity and Safety Profile

A thorough understanding of a compound's reactivity and hazards is non-negotiable for ensuring laboratory safety and designing successful experiments. The information is derived from globally harmonized system (GHS) classifications found in safety data sheets.

Reactivity Insights:

  • Incompatible Materials : Avoid strong oxidizing agents[7][8]. These can potentially oxidize the pyridine ring or other parts of the molecule, leading to undesired side products or exothermic reactions.

  • Hazardous Decomposition : Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[6][7]. This is typical for nitrogen-containing organic compounds.

  • Hazardous Polymerization : Hazardous polymerization does not occur[7]. This indicates the compound is not prone to self-reaction under normal conditions.

GHS Hazard and Precautionary Summary:

CategoryCodeDescriptionSource
Signal Word -Warning [1][3][6]
Pictogram GHS07Exclamation Mark[1][3]
Hazard Statements H302Harmful if swallowed[1][3]
H315Causes skin irritation[6][7][9]
H319Causes serious eye irritation[6][7][9]
H335May cause respiratory irritation[6][7]
Precautionary Statements P261Avoid breathing vapors/spray.[1][6]
P280Wear protective gloves/eye protection/face protection.[1][6][9]
P302 + P352IF ON SKIN: Wash with plenty of water.[1][6][9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

Experimental Workflow: Quality Control and Characterization

For any research chemical, especially one used as a building block in drug discovery, verifying its identity and purity is a critical first step. This self-validating protocol ensures that the material used in subsequent reactions is of known quality, preventing costly and time-consuming troubleshooting later.

Workflow Causality: The choice of analytical techniques is deliberate. ¹H NMR and ¹³C NMR confirm the molecular structure and atom connectivity. LC-MS provides an accurate mass measurement (confirming molecular formula) and an assessment of purity by chromatography. HPLC is the gold standard for quantitative purity analysis.

QC_Workflow A Receive Sample of Ethyl 5-fluoro-2-methylnicotinate B Prepare Solutions (e.g., in CDCl₃ for NMR, MeCN/H₂O for LCMS/HPLC) A->B C Structural Verification: ¹H & ¹³C NMR Spectroscopy B->C D Mass & Purity Screen: LC-MS Analysis B->D E Quantitative Purity: HPLC-UV Analysis B->E F Data Review: Compare spectra to known standards or expected values C->F D->F E->F G Decision Point: Does sample meet ≥95% purity specification? F->G H PASS: Release Lot for Synthetic Use G->H Yes I FAIL: Quarantine Lot & Investigate (e.g., Re-purification) G->I No

Caption: A standard quality control workflow for a chemical intermediate.

Conclusion: A Versatile Reagent for Advanced Synthesis

Ethyl 5-fluoro-2-methylnicotinate (CAS 1196151-57-1) is a well-characterized chemical intermediate whose properties make it a valuable tool for medicinal chemists and drug development professionals. Its stability under standard conditions, coupled with the strategic placement of a fluorine atom on the electron-deficient pyridine ring, provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. The safety profile is manageable with standard laboratory precautions, requiring the use of personal protective equipment to mitigate risks of irritation and ingestion. By understanding the core properties outlined in this guide, researchers can confidently and safely incorporate this building block into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

  • BLD Pharm. (n.d.). 1196151-57-1|Ethyl 5-fluoro-2-methylnicotinate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Merck. (n.d.). Ethyl 5-methylnicotinate.
  • MedchemExpress.com. (n.d.). Ethyl 2-methylnicotinate | Biochemical Reagent.
  • Sigma-Aldrich. (n.d.). Methyl 5-fluoro-2-methylnicotinate.
  • Sigma-Aldrich. (n.d.). Ethyl 5-methylnicotinate.
  • Appchem. (n.d.). Methyl 5-fluoro-2-methylnicotinate.

Sources

Exploratory

Pharmacokinetic Modeling of Fluorinated Pyridine Building Blocks: An IVIVE to PBPK Framework

An in-depth technical guide for researchers, scientists, and drug development professionals. As medicinal chemistry evolves, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As medicinal chemistry evolves, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. Fluorinated pyridines, in particular, are ubiquitous in FDA-approved therapeutics due to their ability to modulate physicochemical properties, enhance metabolic stability, and improve membrane permeability[1]. However, these structural modifications fundamentally alter the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between synthetic structural modifications and in vivo pharmacokinetic (PK) outcomes. By integrating in vitro-to-in vivo extrapolation (IVIVE) with physiologically based pharmacokinetic (PBPK) modeling, we can establish a predictive, self-validating framework for the development of fluorinated pyridine therapeutics.

The "Fluorine Effect": Causality in Physicochemical Modulation

To accurately model the pharmacokinetics of a fluorinated pyridine, one must first understand the causality behind its altered behavior. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This unique combination allows fluorine to exert a profound inductive electron-withdrawing effect without introducing significant steric hindrance.

When substituted onto a pyridine ring, fluorine draws electron density away from the aromatic system and the basic nitrogen atom. This results in two critical PK-modulating effects:

  • pKa Depression: The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, significantly lowering its pKa[1]. A less basic nitrogen means the molecule is more likely to remain unionized at physiological pH (7.4), which directly increases passive lipoidal membrane permeability.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings. By depleting the electron density of the pyridine ring, fluorine deactivates the ring toward electrophilic CYP-mediated oxidation, thereby decreasing intrinsic clearance ( CLint​ ) and prolonging the drug's half-life[3].

Quantitative Impact of Fluorination on Pyridine Scaffolds

The following table summarizes the causal relationship between specific fluorination sites on the pyridine ring and the resulting physicochemical and metabolic parameters.

Compound ScaffoldpKa (Conjugate Acid)LogPHLM CLint​ (µL/min/mg)Primary Clearance Mechanism
Pyridine 5.230.65High (>50)CYP-mediated N-oxidation
2-Fluoropyridine -0.441.10Low (<15)Renal / Minor CYP
3-Fluoropyridine 2.970.95Moderate (20-30)CYP-mediated oxidation
2-(Trifluoromethyl)pyridine ~0.01.80Very Low (<5)Predominantly Renal

Note: Data represents generalized baseline values to illustrate structure-activity relationships. Trifluoromethylation (as seen in drugs like Doravirine) drastically increases lipophilicity and metabolic stability[2].

In Vitro Pharmacokinetic Profiling: Establishing a Self-Validating System

To feed accurate data into an IVIVE-PBPK pipeline, we must generate high-fidelity in vitro data. The determination of intrinsic clearance ( CLint​ ) via Human Liver Microsomes (HLM) is the foundational step[4].

The following protocol is designed as a self-validating system . It incorporates internal standards and positive/negative controls to assure that any observed metabolic stability is a true property of the fluorinated pyridine, rather than an artifact of degraded enzymes or assay failure.

Protocol: High-Throughput HLM Stability Assay

Objective: Determine the in vitro CLint​ of fluorinated pyridine candidates.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the fluorinated pyridine test compound (final concentration 1 µM). Causality Note: The compound is kept at 1 µM to ensure the concentration is well below the Michaelis-Menten constant ( Km​ ), ensuring first-order linear kinetics. Keep DMSO concentration <0.1% to prevent solvent-induced CYP inhibition.

  • System Validation Controls (Critical Step): Run parallel incubations with Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly depleted, the HLM batch is metabolically compromised and the assay must be rejected.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: Ice-cold organic solvent instantly denatures the CYP proteins, halting the reaction at the exact second of sampling to ensure accurate kinetic decay curves.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Calculations: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint,invitro​ as: CLint​=HLM concentrationk​ .

In Vitro to In Vivo Extrapolation (IVIVE)

Once the in vitro CLint​ is established, we must scale this value to predict the in vivo hepatic clearance. Because fluorination often increases lipophilicity, these molecules frequently exhibit high plasma protein binding (low fraction unbound, fup​ )[4].

The IVIVE mathematical scaling follows this sequence:

Step 1: Scale to Whole Liver Intrinsic Clearance CLint,invivo​=CLint,invitro​×(g liver45 mg microsomal protein​)×(kg body weight21.4 g liver​)

Step 2: Apply the Well-Stirred Liver Model To account for blood flow ( QH​ ) and the unbound fraction in blood ( fub​ ), we calculate the actual hepatic clearance ( CLH​ ):

CLH​=QH​+(fub​×CLint,invivo​)QH​×fub​×CLint,invivo​​

Insight: Highly fluorinated heterocycles often have a very low fub​ due to hydrophobic interactions with human serum albumin. Consequently, even if CLint​ is moderate, the actual hepatic clearance may be restrictively low, leading to the long elimination half-lives observed in many fluorinated drugs[2].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling utilizes a series of differential equations to simulate the movement of a drug through anatomical compartments[5]. For fluorinated pyridines, PBPK is essential because the increased lipophilicity drastically alters tissue-to-plasma partition coefficients ( Kp​ ), expanding the Volume of Distribution ( Vss​ ). For example, Pretomanid, a highly fluorinated therapeutic, exhibits a large Vss​ of 130 L driven by extensive tissue partitioning[6].

PBPK Gut Gut Compartment (Absorption) Liver Liver Compartment (Metabolism: CYP450) Gut->Liver Portal Vein Blood Central Blood Pool (Distribution) Liver->Blood Hepatic Vein Blood->Liver Hepatic Artery Kidney Kidney Compartment (Renal Clearance) Blood->Kidney Arterial Blood Peripheral Peripheral Tissues (Kp Partitioning) Blood->Peripheral Arterial Flow Kidney->Blood Venous Blood Urine Urine / Excretion Kidney->Urine Renal Excretion Peripheral->Blood Venous Return

Fig 1: Multi-compartment PBPK model structure for simulating fluorinated pyridine distribution.

PBPK Workflow for Fluorinated Scaffolds
  • Input Physicochemical Parameters: Input the empirically derived pKa, LogP, and solubility into the PBPK software (e.g., GastroPlus or Simcyp)[5].

  • Calculate Kp​ Values: Utilize tissue composition equations (e.g., Poulin and Theil or Rodgers and Rowland methods) to predict Kp​ . The high LogP of trifluoromethyl-pyridines will mathematically drive higher partitioning into adipose and peripheral tissues.

  • Integrate IVIVE Clearance: Input the scaled CLH​ and any identified renal clearance parameters. Note: Highly fluorinated compounds sometimes exhibit active reabsorption in the renal proximal tubule, requiring a specialized renal sub-model[7].

  • Simulate and Refine: Run the simulation to predict the Concentration-Time (C-t) curve. Compare the predicted Area Under the Curve (AUC) and Cmax​ against early in vivo rodent PK data to refine the model before human scaling.

IVIVE_Workflow InVitro In Vitro Assays (HLM CLint, Caco-2, fup) IVIVE_Node IVIVE Scaling (Hepatic & Renal CL) InVitro->IVIVE_Node PhysChem Physicochemical Data (pKa, LogP, Solubility) PhysChem->IVIVE_Node PBPK_Model PBPK Modeling (Compartmental Simulation) PhysChem->PBPK_Model IVIVE_Node->PBPK_Model InVivoPK Predicted In Vivo PK (AUC, Cmax, t1/2) PBPK_Model->InVivoPK

Fig 2: QIVIVE to PBPK computational workflow for predicting human pharmacokinetics.

Conclusion

The translation of a fluorinated pyridine building block into a viable clinical candidate is not a matter of trial and error, but of rigorous mathematical and biological modeling. By understanding the causal relationship between fluorine's electronegativity and the resulting shifts in pKa and LogP, scientists can rationally design molecules that evade rapid CYP metabolism[1]. Coupling robust, self-validating in vitro assays with advanced PBPK modeling allows drug development professionals to accurately predict human pharmacokinetics, ultimately reducing attrition rates in clinical trials.

References
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - NIH.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PMC - NIH.[Link]

  • An in vitro-in silico workflow for predicting renal clearance of PFAS. PMC - NIH.[Link]

  • In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. PMC - NIH.[Link]

  • Physiologically Based Pharmacokinetic Modeling in Lead Optimization. 1. Evaluation and Adaptation of GastroPlus To Predict Bioavailability of Medchem Series. ACS Publications.[Link]

Sources

Foundational

Mechanism of Action of Fluorinated Nicotinic Acid Derivatives In Vivo: A Technical Guide to Metabolic Hijacking and Theranostic Targeting

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary The substitution of hydrogen or hydroxyl groups with fluorine in nicotinic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen or hydroxyl groups with fluorine in nicotinic acid (niacin) and its nucleoside derivatives fundamentally alters their pharmacokinetic and pharmacodynamic landscapes. Because fluorine is highly electronegative and possesses a van der Waals radius similar to oxygen, it enhances metabolic stability and lipophilicity while preserving the molecule's ability to interact with endogenous enzymes and receptors.

In recent years, fluorinated nicotinic acid derivatives have evolved from simple metabolic probes into sophisticated tools for theranostic imaging and targeted metabolic hijacking . This whitepaper dissects two primary in vivo mechanisms: the receptor-mediated targeting of 6-[18F]fluoronicotinic acid ([18F]FNA) across the blood-brain barrier (BBB)[1], and the enzymatic hijacking of the NAD+ salvage pathway by fluorinated nicotinamide riboside (F-NR) to induce catastrophic cell death in glioblastoma[2].

Part 1: Theranostic Targeting via MCT1 and GPR109A

The clinical challenge of imaging and treating glioblastoma is heavily dictated by the Blood-Brain Barrier (BBB). To bypass this, researchers have engineered [18F]FNA, a positron emission tomography (PET) tracer that exploits endogenous solute carriers.

Mechanism of Action: The MCT1 / GPR109A Axis

Glioblastoma cells exhibit a highly reprogrammed metabolism, characterized by the upregulation of Monocarboxylate Transporter 1 (MCT1) to manage lactate efflux. [18F]FNA acts as a molecular Trojan horse. It is recognized by MCT1, allowing it to efficiently cross the BBB and enter the tumor microenvironment (TME)[1].

Once inside the TME, [18F]FNA binds to GPR109A (HCAR2) , a high-affinity G-protein coupled receptor for endogenous niacin. Interestingly, in vivo studies demonstrate that pre-administration of natural niacin significantly enhances the tumor uptake of [18F]FNA, likely by altering systemic clearance rates or modulating receptor recycling dynamics[1].

Theranostic_Pathway Blood Intravenous Injection ([18F]FNA) BBB Blood-Brain Barrier (Endothelium) Blood->BBB Systemic Circulation MCT1 MCT1 Transporter (Upregulated in GBM) BBB->MCT1 Solute Carrier Transport Brain Glioblastoma TME MCT1->Brain Influx into TME GPR109A GPR109A Receptor (HCAR2) Brain->GPR109A High-Affinity Binding PET PET Imaging Signal (Tumor Retention) GPR109A->PET Isotope Decay

Fig 1: MCT1-mediated transport and GPR109A receptor binding of [18F]FNA in glioblastoma.

Self-Validating Protocol: In Vivo PET Imaging & MCT1 Validation

To rigorously prove that [18F]FNA transport is MCT1-dependent and not due to passive diffusion, the following self-validating in vivo protocol is utilized.

Causality & Rationale: By introducing AZD3965 (a highly specific MCT1 inhibitor), we can isolate the transport variable. If MCT1 is the primary conduit, AZD3965 administration must result in a proportional drop in the Standardized Uptake Value (SUV).

Step-by-Step Methodology:

  • Model Preparation: Establish an orthotopic glioblastoma mouse model using patient-derived BT12 cells. Allow 3-4 weeks for tumor engraftment.

  • Cohort Stratification: Divide mice into three arms:

    • Arm A (Control): Intravenous (i.v.) vehicle injection.

    • Arm B (Inhibition): i.v. AZD3965 (1.1 mg/kg) administered 15 minutes prior to the tracer.

    • Arm C (Modulation): i.v. Niacin (60 mg/kg) administered 15 minutes prior to the tracer.

  • Tracer Administration: Inject [18F]FNA via the tail vein.

  • Dynamic PET Acquisition: Collect 60-minute dynamic PET data in list mode.

  • Validation Check: Analyze the tumor-to-brain ratio. Self-Validation criteria: Arm B must show an average SUV decrease of >70% compared to Arm A, confirming MCT1 reliance[1]. Arm C should demonstrate enhanced uptake, validating GPR109A interaction[1].

Part 2: Metabolic Hijacking of the NAD+ Salvage Pathway

While [18F]FNA is used for imaging, other fluorinated derivatives like F-NR (fluorinated nicotinamide riboside) are engineered for targeted cytotoxicity. Glioblastoma cells rely heavily on the NAD+ salvage pathway to sustain their rapid proliferation and repair DNA damage.

Mechanism of Action: SARM1 Hyperactivation

F-NR acts as a competitive substrate for Nicotinamide Riboside Kinases (NRK1/2). Once phosphorylated, it forms fluorinated nicotinamide mononucleotide (F-NMN) [2].

Unlike endogenous NMN, F-NMN cannot be efficiently converted into functional NAD+. Instead, F-NMN acts as a potent allosteric activator of SARM1 , an endogenous NADase enzyme[2]. When SARM1 is hyperactivated, it rapidly cleaves existing cytosolic NAD+. If this is combined with FK866 (a NAMPT inhibitor that blocks the parallel de novo NAD+ synthesis pathway), the cell experiences a catastrophic loss of NAD+, leading to rapid ATP depletion and massive cell death[2].

NAD_Pathway F_NR Fluorinated NR (F-NR) NRK NRK1/2 Kinase F_NR->NRK Phosphorylation F_NMN Fluorinated NMN (F-NMN) NRK->F_NMN SARM1 SARM1 NADase F_NMN->SARM1 Allosteric Activation NAD Cytosolic NAD+ SARM1->NAD Enzymatic Cleavage Depletion Catastrophic ATP Loss & Cell Death NAD->Depletion NAD+ Depletion FK866 FK866 (NAMPT Inhibitor) FK866->NAD Blocks de novo synthesis

Fig 2: F-NR hijacks the salvage pathway to produce F-NMN, activating SARM1 and depleting NAD+.

Self-Validating Protocol: Synergistic Cytotoxicity Assay

To prove that cell death is specifically caused by SARM1 hyperactivation (and not general fluorocarbon toxicity), we employ a genetic knockout validation matrix.

Causality & Rationale: FK866 forces the tumor cell to rely entirely on the NRK salvage pathway. Introducing F-NR poisons this exact pathway. By running this combination in both Wild-Type (WT) and SARM1-Knockout (KO) cells, the system self-validates: if SARM1 is the true executioner, the KO cells will survive the combination therapy.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture U251 glioblastoma cells (WT) and CRISPR-generated U251-SARM1-KO cells in parallel.

  • Treatment Matrix: Treat both lines with a 2x2 matrix for 48 hours:

    • Vehicle control.

    • FK866 alone (10 nM).

    • F-NR alone (100 μM).

    • Combination: FK866 (10 nM) + F-NR (100 μM).

  • Metabolic Readout: Utilize a genetically encoded fluorescent sensor (e.g., FiNad) to monitor real-time cytosolic NAD+ dynamics[3].

  • Viability Readout: Measure ATP levels via CellTiter-Glo.

  • Validation Check: Self-Validation criteria: In WT cells, the combination must induce >90% cell death and near-total NAD+ depletion. In SARM1-KO cells, viability must be rescued, proving that F-NMN-induced SARM1 activation is the definitive mechanism of action[2].

Part 3: Quantitative Data Summary

The table below synthesizes the distinct pharmacological profiles of natural niacin versus its fluorinated derivatives, highlighting how structural modifications dictate in vivo utility.

CompoundPrimary Target / ReceptorMechanism of ActionIn Vivo ApplicationKey Quantitative Outcome
Niacin (Vitamin B3) GPR109A (HCAR2)Endogenous NAD+ precursor; activates G-protein signaling.Dyslipidemia treatment; baseline metabolic studies.N/A (Endogenous baseline)
[18F]FNA MCT1 (Transport), GPR109A (Binding)Radiotracer; hijacks MCT1 for BBB penetration and binds GPR109A.PET Imaging for Glioblastoma.Tumor-to-brain SUV ratio of 1.66 ± 0.17[1]
F-NR NRK1/2, SARM1Competes with NR; forms F-NMN to allosterically activate SARM1 NADase.Synergistic Glioblastoma Cytotoxicity (with FK866).>90% reduction in cytosolic NAD+[2]

Conclusion

Fluorinated nicotinic acid derivatives represent a masterclass in rational drug design. By leveraging the unique physicochemical properties of fluorine, researchers can transform a simple vitamin into a highly specific radiotracer ([18F]FNA) capable of mapping the glioblastoma microenvironment via MCT1 transport[1]. Conversely, by fluorinating NAD+ precursors (F-NR), scientists can weaponize the tumor's own salvage pathways, converting endogenous enzymes like SARM1 into executioners that trigger catastrophic metabolic collapse[2]. As these molecules progress through preclinical pipelines, their dual utility in theranostics and targeted metabolic disruption will be critical in advancing neuro-oncology.

References

  • Utilizing Monocarboxylate Transporter 1‑Mediated Blood–Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6‑[18F]Fluoronicotinic Acid. National Institutes of Health (NIH) / PMC.
  • The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI.
  • Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. National Institutes of Health (NIH) / PMC.

Sources

Exploratory

Spectroscopic Characterization of Ethyl 5-fluoro-2-methylnicotinate: A Comprehensive Guide to IR and UV-Vis Analysis

Executive Summary Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) is a highly valued fluorinated nicotinate ester utilized as a versatile building block in medicinal chemistry and drug discovery[1]. The precise spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) is a highly valued fluorinated nicotinate ester utilized as a versatile building block in medicinal chemistry and drug discovery[1]. The precise spectroscopic characterization of this intermediate is critical for structural validation, purity assessment, and downstream structure-activity relationship (SAR) development. This whitepaper provides an in-depth, field-proven guide to the Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic profiling of this molecule, detailing the causality behind its spectral signatures and outlining self-validating experimental protocols.

Molecular Architecture & Spectroscopic Causality

To interpret the spectroscopic data of Ethyl 5-fluoro-2-methylnicotinate, one must first deconstruct its molecular architecture ( C9​H10​FNO2​ ). The molecule consists of an aromatic pyridine core substituted with three distinct functional groups, each contributing unique electronic and vibrational properties:

  • Pyridine Core: The fundamental chromophore. The aromatic π -system and the nitrogen lone pair dictate the primary UV-Vis absorption profile[2].

  • Ethyl Ester (C3): Acts as an electron-withdrawing group via resonance ( −M effect). Conjugation of the ester carbonyl with the pyridine π -system lowers the force constant of the C=O double bond, shifting its IR stretching frequency lower than that of isolated aliphatic esters[3].

  • Fluorine (C5): Fluorine is highly electronegative, creating a strong permanent dipole in the C−F bond that results in an intense IR absorption. In UV-Vis, fluorine acts as an auxochrome; its lone pairs participate in resonance with the pyridine ring ( +M effect), lowering the HOMO-LUMO energy gap and inducing a bathochromic (red) shift[1].

  • Methyl Group (C2): Provides a weak electron-donating inductive effect ( +I ), slightly increasing electron density on the ring and further fine-tuning the electronic transitions.

FT-IR Spectroscopy: Vibrational Signatures

Causality of IR Absorptions

Infrared spectroscopy measures the transition between vibrational energy levels. For a vibration to be IR-active, it must result in a change in the molecular dipole moment. In Ethyl 5-fluoro-2-methylnicotinate, the most diagnostic bands arise from the highly polarized C=O and C−F bonds. The ester carbonyl stretch typically appears near 1720–1735 cm⁻¹, a frequency characteristic of nicotinate esters due to ring conjugation[3]. The C−F stretch is expected as a very strong, broad band in the 1000–1200 cm⁻¹ region. The pyridine skeletal vibrations ( C=C and C=N stretching) manifest as sharp, medium-intensity bands around 1580–1600 cm⁻¹.

Quantitative Data Summary

Table 1: Expected FT-IR Spectral Assignments

Wavenumber Region (cm⁻¹)Vibration ModeIntensityCausality / Structural Origin
3050 – 3100 C−H stretchWeakAromatic pyridine ring C−H bonds.
2850 – 2980 C−H stretchMediumAliphatic methyl and ethyl groups.
1720 – 1735 C=O stretchStrongEster carbonyl, conjugated with the pyridine ring[3].
1580 – 1600 C=C,C=N stretchMediumPyridine ring skeletal vibrations.
1250 – 1300 C−O stretchStrongEster alkoxy bond coupling.
1000 – 1200 C−F stretchVery StrongHighly polarized carbon-fluorine bond[1].
Self-Validating ATR-FTIR Protocol

Why ATR? Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture yields broad O−H bands at 3300 cm⁻¹ and 1640 cm⁻¹, which can obscure the critical pyridine C=N stretch.

Step-by-Step Workflow:

  • System Suitability (Validation): Prior to analysis, validate the spectrometer's wavenumber accuracy using a traceable polystyrene film standard (verifying the 1601 cm⁻¹ and 1028 cm⁻¹ peaks).

  • Background Verification: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum. Validation Check: The single-beam energy profile must show no residual contamination, and the baseline must be perfectly flat.

  • Sample Application: Apply 2–5 mg of Ethyl 5-fluoro-2-methylnicotinate directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize signal-to-noise ratio).

  • Data Integrity Check: Evaluate the resulting baseline. A sloping baseline indicates poor crystal contact or excessive scattering, which invalidates the run and requires re-application.

UV-Vis Spectroscopy: Electronic Transitions

Causality of UV-Vis Absorptions

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. Unsubstituted pyridine exhibits a π→π∗ absorption maximum at 254 nm and a weaker n→π∗ transition near 202 nm[4]. In Ethyl 5-fluoro-2-methylnicotinate, the extended conjugation from the ester group and the auxochromic effects of the fluorine and methyl substituents significantly alter these transitions[1]. The primary π→π∗ transition undergoes a bathochromic shift to the 265–275 nm region. The n→π∗ transition (arising from the pyridine nitrogen and carbonyl oxygen lone pairs) typically appears as a weak shoulder near 300–320 nm.

Quantitative Data Summary

Table 2: Expected UV-Vis Spectral Assignments

Wavelength (nm)Transition TypeMolar Absorptivity ( ϵ )Causality / Structural Origin
~205 – 215 π→π∗ (E band)High (>10,000)Allowed transition of the conjugated pyridine system.
~265 – 275 π→π∗ (B band)Moderate (~5,000)Bathochromic shift from base pyridine (254 nm) due to F and ester auxochromes[4].
~300 – 320 n→π∗ Low (<100)Forbidden transition from N lone pair and carbonyl oxygen[1].
Self-Validating UV-Vis Protocol

Why Acetonitrile? Solvent selection is critical. Polar protic solvents (like methanol or water) form hydrogen bonds with the pyridine nitrogen and carbonyl oxygen, causing a hypsochromic (blue) shift in the n→π∗ transition and artificially broadening the spectra. HPLC-grade Acetonitrile is preferred due to its low UV cutoff (~190 nm) and aprotic nature.

Step-by-Step Workflow:

  • System Suitability (Validation): Verify wavelength accuracy using a holmium oxide glass filter (confirming the 279.3 nm and 360.8 nm diagnostic bands).

  • Solvent Blanking: Fill two matched quartz cuvettes (10 mm path length) with HPLC-grade Acetonitrile. Perform a baseline correction from 190 nm to 400 nm.

  • Sample Preparation: Prepare a stock solution of Ethyl 5-fluoro-2-methylnicotinate in Acetonitrile. Dilute to a working concentration of approximately 10−4 to 10−5 M.

  • Acquisition & Linearity Check: Scan the sample. Validation Check: Ensure the maximum absorbance ( Amax​ ) falls strictly within the 0.1–1.0 AU range. Absorbance values above 1.0 deviate from the Beer-Lambert Law due to detector non-linearity and stray light effects, invalidating quantitative ϵ calculations.

Analytical Workflows & Structural Mapping

The following diagrams illustrate the logical flow of the characterization process and the direct mapping of molecular features to their spectral outputs.

Workflow cluster_IR FT-IR Analysis cluster_UV UV-Vis Analysis Sample Ethyl 5-fluoro- 2-methylnicotinate (Sample Prep) ATR ATR Crystal Application Sample->ATR Solvent Dilution in Acetonitrile Sample->Solvent ScanIR Spectrum Acq. (4000-400 cm⁻¹) ATR->ScanIR Data Data Processing & Peak Picking ScanIR->Data ScanUV Spectrum Acq. (190-400 nm) Solvent->ScanUV ScanUV->Data Validation Structural Validation Data->Validation

Fig 1. Self-validating spectroscopic workflow for Ethyl 5-fluoro-2-methylnicotinate analysis.

Mapping Molecule Ethyl 5-fluoro-2-methylnicotinate Ester Ethyl Ester (C3) Molecule->Ester Fluoro Fluorine (C5) Molecule->Fluoro Pyridine Pyridine Ring Molecule->Pyridine IR_Ester IR: C=O Stretch ~1720-1735 cm⁻¹ Ester->IR_Ester UV_Ester UV: n → π* Shift Bathochromic Ester->UV_Ester IR_Fluoro IR: C-F Stretch ~1000-1200 cm⁻¹ Fluoro->IR_Fluoro IR_Pyr IR: C=C / C=N ~1580-1600 cm⁻¹ Pyridine->IR_Pyr UV_Pyr UV: π → π* ~265-275 nm Pyridine->UV_Pyr

Fig 2. Mapping molecular functional groups to IR and UV-Vis spectral signatures.

Conclusion

The spectroscopic characterization of Ethyl 5-fluoro-2-methylnicotinate requires a deep understanding of how its functional groups interact electronically. The highly polarized C−F bond and the conjugated ester system dominate the FT-IR spectrum, while the auxochromic effects of the substituents drive predictable bathochromic shifts in the UV-Vis profile. By employing the self-validating protocols outlined above—specifically utilizing ATR-FTIR to avoid moisture artifacts and aprotic solvents in UV-Vis to prevent hydrogen-bonding distortions—researchers can ensure high-fidelity structural validation of this critical pharmaceutical intermediate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Ethyl 5-fluoro-2-methylnicotinate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) Executive Summary Ethyl 5-fluoro-2-methylnicotinate is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1)

Executive Summary

Ethyl 5-fluoro-2-methylnicotinate is a highly versatile fluorinated nicotinate ester utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and complex compound libraries[1]. The incorporation of the fluorine atom significantly alters the electronic properties, metabolic stability, and lipophilicity of the resulting scaffolds, making it a privileged motif in modern drug discovery[1].

This application note details a highly efficient, scalable protocol for the synthesis of Ethyl 5-fluoro-2-methylnicotinate via the palladium-catalyzed alkoxycarbonylation of 3-bromo-5-fluoro-2-methylpyridine. This methodology avoids the use of highly corrosive fluorinating agents in late-stage synthesis by utilizing commercially available halogenated precursors.

Mechanistic Rationale & Experimental Design

The synthesis relies on a robust Palladium-catalyzed cross-coupling reaction using carbon monoxide (CO) and ethanol. The choice of reaction parameters is dictated by the following mechanistic requirements:

  • Catalyst Selection (Pd(dppf)Cl₂·DCM): The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is critical. Its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step in carbonylation reactions[2]. The DCM adduct ensures better solubility in the organic phase during the initial catalytic cycle.

  • Base Selection (Triethylamine - Et₃N): A large excess of Et₃N (5.0 equivalents) is employed not only to neutralize the hydrobromic acid generated during the reaction but also to deprotonate ethanol, enhancing its nucleophilicity for the attack on the acyl-palladium intermediate[2].

  • Solvent (Anhydrous Ethanol): Ethanol serves a dual purpose as both the reaction solvent and the nucleophilic reactant, driving the equilibrium toward the formation of the ethyl ester.

Reaction Workflow

G start Substrate Preparation 3-Bromo-5-fluoro-2-methylpyridine cat Catalyst Activation Pd(dppf)Cl2 in EtOH start->cat co CO Insertion 80°C, CO Balloon cat->co nuc Nucleophilic Attack EtOH & Et3N co->nuc workup Workup & Isolation Celite Filtration & Chromatography nuc->workup prod Purified Product Ethyl 5-fluoro-2-methylnicotinate workup->prod

Figure 1: Palladium-catalyzed alkoxycarbonylation workflow for Ethyl 5-fluoro-2-methylnicotinate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis, adapted from established pharmaceutical patent literature for related pyrimidine and pyridine derivatives[2].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromo-5-fluoro-2-methylpyridineStarting Material190.011.0 eq1.90 g (10.0 mmol)
Pd(dppf)Cl₂·DCMCatalyst816.640.1 eq0.81 g (1.0 mmol)
Triethylamine (Et₃N)Base101.195.0 eq~7.0 mL (50.0 mmol)
Anhydrous EthanolSolvent / Reactant46.07Excess70 mL
Carbon Monoxide (CO)Carbonyl Source28.01ExcessBalloon (~1 atm)

Step-by-Step Synthesis Protocol

Safety Warning: Carbon monoxide (CO) is a highly toxic, colorless, and odorless gas. This procedure must be conducted exclusively in a certified, high-flow chemical fume hood equipped with an active CO detector. Standard professional laboratory PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: Reaction Setup and Inertion
  • Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluoro-2-methylpyridine (1.90 g, 10.0 mmol) and Pd(dppf)Cl₂·DCM (0.81 g, 1.0 mmol)[2].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen (N₂). Repeat this purge cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Via a dry syringe, inject anhydrous ethanol (70 mL) followed by triethylamine (7.0 mL, 50.0 mmol) through the septum[2].

Phase 2: Carbonylation
  • CO Introduction: Attach a double-layered balloon filled with Carbon Monoxide (CO) gas to the flask via a needle and stopcock.

  • Atmosphere Exchange: Carefully evacuate the nitrogen atmosphere briefly (until the solvent just begins to bubble) and immediately open the stopcock to backfill the flask with CO. Repeat this CO-purge process twice to saturate the solvent.

  • Heating: Transfer the flask to a pre-heated oil bath set to 80 °C. Stir the reaction mixture vigorously (800-1000 rpm) for 15 hours under the CO balloon atmosphere[2].

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm). The starting material should be entirely consumed.

Phase 3: Workup and Purification
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully vent the excess CO gas into the fume hood exhaust.

  • Filtration: Filter the crude black reaction mixture through a short pad of Celite to remove the precipitated palladium black and insoluble salts. Wash the Celite pad thoroughly with ethyl acetate (3 × 30 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol and excess triethylamine.

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel (Gradient elution: 0% to 20% Ethyl Acetate in Hexanes).

  • Isolation: Pool the fractions containing the pure product (R_f ≈ 0.4 in 4:1 Hexanes:EtOAc) and concentrate to afford Ethyl 5-fluoro-2-methylnicotinate as a clear to pale-yellow oil.

Self-Validation Check: Successful synthesis can be confirmed via ¹H NMR (CDCl₃). Look for the characteristic ethyl ester signals: a quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H), alongside the downfield aromatic protons of the pyridine ring exhibiting scalar coupling to the fluorine atom.

References

  • Google Patents. "CN115304623A - 一种嘧啶并环衍生物及其在医药上的应用" (A pyrimidine-fused ring derivative and its application in medicine). Google Patents.

Sources

Application

Using Ethyl 5-fluoro-2-methylnicotinate as a building block in API drug discovery

This application note provides an in-depth technical guide on the utilization of Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) as a foundational building block in the design and synthesis of Active Pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth technical guide on the utilization of Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) as a foundational building block in the design and synthesis of Active Pharmaceutical Ingredients (APIs).

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the synthetic strategy based on the use of1 in drug discovery[2]. Ethyl 5-fluoro-2-methylnicotinate is a highly privileged pyridine scaffold that offers three distinct functional handles, each serving a specific pharmacological and synthetic purpose:

  • The C5-Fluorine (Metabolic Shielding & pKa Modulation): The 5-position of the pyridine ring is highly electron-rich and notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorine is frequently introduced to improve metabolic stability by3[3]. Furthermore, because of its strong electronegativity, fluorine is a powerful tool for4[4]. By withdrawing electron density from the pyridine nitrogen, it lowers the basicity of the molecule, which enhances passive membrane permeability and mitigates off-target hERG channel liabilities.

  • The C3-Ethyl Ester (Library Generation): The ester provides excellent shelf stability and serves as a masked carboxylic acid. Once saponified, it becomes the primary vector for divergent amide library synthesis (e.g., coupling with anilines to target kinase hinge regions).

  • The C2-Methyl Group (Steric Lock & Electrophilic Handle): In target binding, the C2-methyl group provides a steric shield that can lock the conformation of the API. Synthetically, it can be selectively activated via radical halogenation to form an electrophilic center for subsequent alkylation.

The strategic incorporation of this fluorine atom significantly alters the molecule's5[5].

Physicochemical Profiling

The table below summarizes the quantitative advantages of utilizing the fluorinated scaffold over its non-fluorinated counterpart, highlighting the profound impact of a single fluorine atom on the physicochemical profile.

PropertyEthyl 5-fluoro-2-methylnicotinate5-Fluoro-2-methylnicotinic acidNon-Fluorinated Analog (Ethyl 2-methylnicotinate)
CAS Number 1196151-57-1107512-34-53999-83-1
Molecular Weight 183.18 g/mol 155.13 g/mol 165.19 g/mol
Role in Synthesis Stable Precursor / Building BlockActivated IntermediateControl Scaffold
Metabolic Stability (C5) High (Fluorine blocks oxidation)High (Fluorine blocks oxidation)Low (Susceptible to CYP450 oxidation)
Pyridine N pKa (Calc.) ~3.5 (Reduced basicity)~3.8~5.2 (Higher basicity, higher hERG risk)

API Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways utilized to convert the core scaffold into functional API libraries.

Workflow A Ethyl 5-fluoro-2-methylnicotinate (Core Scaffold) B Saponification (LiOH, THF/H2O) A->B Base Catalysis F Radical Bromination (NBS, AIBN) A->F Free Radical C 5-Fluoro-2-methylnicotinic acid (Activated Intermediate) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D Activation E Target API Library (e.g., Kinase Inhibitors) D->E G Alkylating Agent (C2-Bromomethyl derivative) F->G

Fig 1. Divergent API synthesis workflow from Ethyl 5-fluoro-2-methylnicotinate.

Step-by-Step Experimental Protocols

Protocol A: Saponification to 5-Fluoro-2-methylnicotinic Acid
  • Objective: Convert the stable ester into a reactive carboxylic acid for downstream amide coupling.

  • Causality: The ethyl ester is inert to mild nucleophilic attack. We utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity, while the THF ensures the lipophilic starting material remains in solution to react with the aqueous hydroxide.

  • Methodology:

    • Dissolve 1.0 eq of Ethyl 5-fluoro-2-methylnicotinate in THF (0.2 M).

    • Add 2.0 eq of LiOH·H2O dissolved in an equal volume of distilled water.

    • Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 1: Perform TLC (7:3 Hexanes/EtOAc). The high-Rf ester spot should completely disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.

    • Concentrate in vacuo to remove the THF. Acidify the remaining aqueous layer dropwise with 1M HCl to pH ~3.

    • Self-Validation Checkpoint 2: A white precipitate will form immediately upon reaching the isoelectric point. Filter, wash with cold water, and dry. Confirm the product via LC-MS (Expected [M-H]⁻: 154.0 m/z).

Protocol B: HATU-Mediated Amide Coupling
  • Objective: Generate an API library by coupling the acid with various primary or secondary amines.

  • Causality: The electron-withdrawing fluorine atom at C5 and the steric bulk of the C2-methyl group significantly reduce the reactivity of the intermediate active ester. We select HATU over standard EDC/HOBt because HATU generates an HOAt active ester. The pyridine nitrogen of HOAt provides neighboring-group participation, forming an intramolecular hydrogen bond with the incoming amine. This dramatically accelerates the amidation of sterically hindered or electron-deficient substrates.

  • Methodology:

    • Dissolve 1.0 eq of 5-fluoro-2-methylnicotinic acid in anhydrous DMF (0.1 M).

    • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Checkpoint 1: The solution will turn a distinct yellow color within 5 minutes, visually confirming the successful formation of the active HOAt ester.

    • Add 1.1 eq of the target amine (e.g., a substituted aniline) and stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃ and extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The disappearance of the 154.0 m/z peak and the appearance of the target mass confirm successful coupling.

Protocol C: Radical Bromination of the C2-Methyl Group
  • Objective: Functionalize the C2 position to create an electrophilic handle for further API elaboration (e.g., forming ether linkages or bicyclic systems).

  • Causality: The C2-methyl group is chemically inert under standard ionic conditions. To functionalize it, we employ a free-radical mechanism using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is thermodynamically driven by the stability of the succinimide byproduct and kinetically favored by the benzylic-like resonance stabilization of the radical intermediate at the C2 position.

  • Methodology:

    • Dissolve 1.0 eq of Ethyl 5-fluoro-2-methylnicotinate in anhydrous trifluorotoluene (PhCF₃) (0.2 M). Note: PhCF₃ is chosen as a greener, less toxic alternative to carbon tetrachloride.

    • Add 1.1 eq of NBS and 0.1 eq of AIBN.

    • Reflux the mixture at 85°C under an inert argon atmosphere for 6 hours.

    • Self-Validation Checkpoint: Observe the physical state of the suspension. NBS is denser than PhCF₃ and initially sits at the bottom of the flask. As the reaction proceeds, the byproduct succinimide (which is less dense) will float to the top of the solvent, providing a reliable visual cue of reaction progression.

    • Cool to room temperature, filter off the floating succinimide, and concentrate the filtrate. Purify the brominated product via flash chromatography.

References

  • Title: Ethyl 5-fluoro-2-methylnicotinate Source: Benchchem URL
  • Source: ChemBioChem (PubMed)
  • Title: Fluorine in medicinal chemistry (Swallow, S.)
  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Source: Expert Opinion on Drug Discovery (Taylor & Francis)

Sources

Method

Saponification of Ethyl 5-fluoro-2-methylnicotinate to 5-fluoro-2-methylnicotinic acid

An Application Guide for the Synthesis of 5-fluoro-2-methylnicotinic acid via Saponification Abstract This application note provides a comprehensive guide for the saponification of ethyl 5-fluoro-2-methylnicotinate to yi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of 5-fluoro-2-methylnicotinic acid via Saponification

Abstract

This application note provides a comprehensive guide for the saponification of ethyl 5-fluoro-2-methylnicotinate to yield 5-fluoro-2-methylnicotinic acid. Fluorinated nicotinic acid derivatives are crucial building blocks in medicinal chemistry, valued for their ability to enhance the metabolic stability and binding affinity of drug candidates.[1][2] The inclusion of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4][5] This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, safety precautions, and methods for product characterization, designed for researchers in synthetic chemistry and drug development.

Reaction Overview and Mechanism

Saponification is a type of hydrolysis reaction where an ester is cleaved into a carboxylate salt and an alcohol, typically by heating with an aqueous alkali solution.[6] The process is effectively an irreversible, base-catalyzed hydrolysis.[7]

The reaction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻) from the base (e.g., NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl nicotinate ester. This forms a tetrahedral intermediate.

  • Deprotonation: The intermediate collapses, expelling the ethoxide (EtO⁻) leaving group. The highly basic ethoxide then deprotonates the newly formed carboxylic acid. This acid-base reaction is the irreversible driving force of the saponification, pushing the equilibrium entirely towards the formation of the sodium carboxylate salt.[7]

  • Protonation: A final acidification step is required to protonate the carboxylate salt, yielding the desired 5-fluoro-2-methylnicotinic acid, which typically precipitates from the aqueous solution.[6][7]

Experimental Protocol

This protocol is designed for the efficient conversion of the starting ester to the target carboxylic acid. The trustworthiness of this procedure is ensured by incorporating a monitoring step (TLC) to confirm reaction completion before proceeding to product isolation.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMolar Equivalents
Ethyl 5-fluoro-2-methylnicotinateC₉H₁₀FNO₂183.185.00 g1.0
Sodium Hydroxide (NaOH)NaOH40.001.65 g1.5
Methanol (MeOH)CH₃OH32.0450 mL-
Deionized WaterH₂O18.0250 mL-
Hydrochloric Acid (HCl), 2MHCl36.46As needed-
Ethyl Acetate (for TLC)C₄H₈O₂88.11As needed-
Hexanes (for TLC)C₆H₁₄86.18As needed-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Visual Workflow

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents 1. Dissolve Ester in Methanol mix 3. Combine Solutions in Flask prep_reagents->mix prep_base 2. Prepare NaOH Aqueous Solution prep_base->mix reflux 4. Heat to Reflux (e.g., 65-70°C) mix->reflux monitor 5. Monitor by TLC (4-6 hours) reflux->monitor cool 6. Cool to Room Temperature monitor->cool Reaction Complete acidify 7. Acidify with HCl to pH ~2 cool->acidify precipitate 8. Precipitate Forms acidify->precipitate filter 9. Isolate by Vacuum Filtration precipitate->filter dry 10. Dry Product filter->dry analyze 11. Characterize (NMR, LC-MS) dry->analyze

Caption: Workflow for the saponification of Ethyl 5-fluoro-2-methylnicotinate.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of ethyl 5-fluoro-2-methylnicotinate in 50 mL of methanol.

    • In a separate beaker, dissolve 1.65 g of sodium hydroxide in 50 mL of deionized water. Caution: This process is exothermic.[8] Allow the solution to cool to room temperature.

    • Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

    • Attach a reflux condenser to the flask.

  • Reaction Execution and Monitoring:

    • Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) every hour after the first 2 hours. A typical mobile phase is 30:70 ethyl acetate/hexanes. The reaction is complete when the starting ester spot is no longer visible by UV light. The product, being a salt, will remain at the baseline. The reaction is typically complete within 4-6 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Slowly add 2M hydrochloric acid (HCl) to the remaining aqueous solution while stirring, until the pH of the solution is approximately 2.[7]

    • A white precipitate of 5-fluoro-2-methylnicotinic acid should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying and Characterization:

    • Dry the collected solid in a vacuum oven at 50°C to a constant weight.

    • The expected yield is typically high ( >90%).

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. The molecular weight of the product is 155.13 g/mol .[9]

Troubleshooting

IssuePossible CauseRecommended Solution
Reaction is not going to completion Insufficient heating or insufficient base.Ensure the reaction is at a steady reflux. If necessary, add an additional 0.2-0.5 equivalents of NaOH.
Product does not precipitate upon acidification Product is too soluble in the solvent mixture.Remove all methanol using a rotary evaporator before acidification. If it still does not precipitate, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
Low Yield Incomplete reaction; loss of product during transfers or washing.Ensure the reaction is complete by TLC. Use minimal cold water for washing the precipitate to avoid significant product loss.
Oily product obtained instead of solid Impurities present; incomplete drying.Try to triturate the oil with a non-polar solvent like hexanes to induce crystallization. Ensure the product is thoroughly dried under vacuum.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[8][10][11] Avoid contact with skin and eyes. Handle solid NaOH carefully to avoid creating dust. When preparing solutions, always add NaOH to water slowly, never the other way around, to control the exothermic reaction.[8]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. Vapors can cause respiratory irritation. Handle with care in a fume hood.

  • Organic Solvents (Methanol, Ethyl Acetate, Hexanes): Flammable liquids. Keep away from ignition sources. Methanol is toxic if inhaled, ingested, or absorbed through the skin.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

References

  • Oriental Journal of Chemistry. (n.d.). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Retrieved from [Link]

  • Certuss. (n.d.). Safety Data Sheet - Sodium hydroxide 5-33%. Retrieved from [Link]

  • Morphisto. (n.d.). Sodium hydroxide solution / NaOH 1.0 mol/l. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Appchem. (n.d.). 5-Fluoro-2-Methyl-nicotinic acid. Retrieved from [Link]

  • Pal, M., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

  • Google Patents. (2018, December 18). ONE-POT PROCESS FOR THE PREPARATION OF RACEMIC NICOTINE BY REACTION OF ETHYL NICOTINATE WITH N-VINYLPYRROLIDONE IN THE PRESENCE.
  • ResearchGate. (2017, November 11). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Retrieved from [Link]

  • PubMed. (2008, May 1). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • PubMed. (2005, February 18). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Fluorination methods in drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

Sources

Application

Application Note: Advanced C–H Activation Techniques for Fluorinated Pyridine Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols Introduction & Mechanistic Causality Fluorinated pyridine esters...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

Introduction & Mechanistic Causality

Fluorinated pyridine esters are highly privileged scaffolds in modern drug discovery and agrochemical development due to their enhanced metabolic stability, lipophilicity, and unique binding affinities. However, the electron-deficient nature of the pyridine ring, compounded by the highly electronegative fluorine atom and the electron-withdrawing ester group, creates a challenging electronic landscape for late-stage functionalization.

Transition-metal-catalyzed C–H activation provides a direct, atom-economical route to functionalize these complex heterocycles. The regioselectivity of these transformations is dictated by a delicate interplay between steric hindrance and electronic activation:

  • Electronic Acidification (The Fluorine Effect): The high electronegativity of the fluorine atom significantly acidifies the adjacent (ortho) C–H bonds. In Iridium-catalyzed borylation, this electronic bias overcomes the inherent steric repulsion, stabilizing the Ir–C bond and directing activation strictly ortho to the fluorine atom . Furthermore, electron-withdrawing substituents like fluorine mitigate the coulombic repulsion between the emerging negative charge at the site of C–H activation and the adjacent azinyl lone pair, a factor that typically disfavors ortho-nitrogen functionalization .

  • Coordination-Driven Activation (The Ester/Nitrogen Effect): In Palladium- and Rhodium-catalyzed pathways, the ester carbonyl or the pyridine nitrogen (often activated as an N-oxide) acts as a Lewis basic directing group. This facilitates the formation of a stable 5- or 6-membered metallacycle intermediate, driving functionalization ortho to the directing group .

Quantitative Data Summary

The table below summarizes the optimal catalytic systems, drivers of regioselectivity, and typical quantitative outcomes for the functionalization of fluorinated pyridine esters.

Activation ModalityCatalyst SystemDirecting Group / DriverPrimary RegioselectivityTypical YieldReaction Temp
C–H Borylation [Ir(cod)(OMe)]₂ / dtbpyF-atom (Electronic/Steric)ortho to Fluorine75–94%80 °C
C–H Arylation Pd(OAc)₂ / Ag₂CO₃Ester / N-Oxide (Coordination)ortho to Ester/Nitrogen60–85%110 °C
C–H Alkenylation [Cp*RhCl₂]₂ / CsOPivEster (Coordination)ortho to Ester70–90%100 °C
C–H Fluorination AgF₂ / KF / 18-crown-6Transient Dearomatizationmeta to Nitrogen50–75%40 °C

Visualizing the Mechanistic Logic

To understand the causality behind the Iridium-catalyzed borylation protocol, we must trace the life cycle of the active catalyst. The diagram below illustrates the steric and electronic control mechanisms at play.

G A Precatalyst [Ir(cod)(OMe)]2 + dtbpy B Active Catalyst Ir(III) Trisboryl Complex A->B + B2pin2 C Substrate Binding π-Coordination to Pyridine B->C Fluoro-pyridine ester D Oxidative Addition (C-H Cleavage ortho to F) C->D Electronic Acidification by Fluorine E Reductive Elimination (C-B Bond Formation) D->E - H-Bpin E->B Product Release + B2pin2

Caption: Catalytic cycle of Ir-catalyzed C-H borylation of fluorinated pyridine esters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints to ensure that causality (e.g., active catalyst formation) is verified before proceeding to the next step, thereby preventing downstream failures.

Protocol A: Iridium-Catalyzed ortho-Fluorine C–H Borylation

Objective: Regioselective borylation of a fluorinated pyridine ester using B₂pin₂.

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(cod)(OMe)]₂ (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%), and B₂pin₂ (bis(pinacolato)diboron) (1.5 equiv).

  • Catalyst Pre-activation (Validation Step 1): Add 1.0 mL of dry, degassed hexane. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution must transition from red/orange to a deep, dark green. This color change is the causal indicator that the active Ir(III) trisboryl complex has formed. If the solution remains red, trace moisture or oxygen has poisoned the precatalyst; abort and restart.

  • Substrate Addition: Add the fluorinated pyridine ester (1.0 equiv, 0.5 mmol) dissolved in 1.0 mL of dry hexane. Seal the tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at 80 °C for 12 hours.

  • In-Process Monitoring (Validation Step 2): Cool to room temperature. Extract a 50 µL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR.

    • Self-Validation Check: Look for a downfield shift in the fluorine signal (typically Δδ +5 to +10 ppm) indicating successful ortho-borylation . If unreacted starting material is >5%, return to heat for 4 hours.

  • Quench and Isolation: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc) to isolate the boronate ester. Note: Electron-withdrawing ortho substituents stabilize the boronate ester, preventing protodeborylation during chromatography.

Protocol B: Palladium-Catalyzed Directed C–H Arylation

Objective: Arylation of a fluorinated pyridine ester using an unactivated arene coupling partner.

Step-by-Step Methodology:

  • Reaction Assembly: In a 15 mL pressure vial, combine the fluorinated pyridine ester (0.5 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and the aryl iodide coupling partner (1.5 equiv).

  • Solvent & Additives: Add 2.0 mL of dry 1,4-dioxane and pivalic acid (30 mol%). Pivalic acid acts as a proton shuttle, lowering the activation energy for the concerted metalation-deprotonation (CMD) step.

  • Heating: Purge the vial with N₂ for 5 minutes, seal tightly, and heat at 110 °C for 16 hours.

  • Visual & TLC Validation (Validation Step 1):

    • Self-Validation Check: The formation of a black precipitate (AgI and Pd black) indicates that the oxidative addition and reductive elimination cycles are turning over. Spot the mixture on a TLC plate (UV 254 nm); the disappearance of the aryl iodide confirms consumption of the coupling partner.

  • Workup: Dilute with CH₂Cl₂, wash with saturated aqueous NH₄Cl to remove silver salts, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Experimental Workflow Visualization

W S1 Glovebox Setup Weigh Reagents S2 Catalyst Activation Observe Green Color S1->S2 S3 Thermal Reaction 80°C - 110°C S2->S3 S4 QC Check 19F NMR / TLC S3->S4 S5 Purification Silica/Celite Plug S4->S5

Caption: Self-validating experimental workflow for air-free C-H functionalization.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, American Chemical Society (2024).[Link]

  • Strategies for Heteroaromatic Borylation. Durham E-Theses, Durham University.[Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society (2008).[Link]

  • Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition (2021).[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed Central (NIH) (2015).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Unwanted Ester Hydrolysis of Ethyl 5-fluoro-2-methylnicotinate

Welcome to the technical support center for Ethyl 5-fluoro-2-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 5-fluoro-2-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted hydrolysis of this valuable ester intermediate. By understanding the mechanisms of hydrolysis and implementing the strategies outlined below, you can significantly improve your experimental outcomes, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for Ethyl 5-fluoro-2-methylnicotinate?

A1: Ester hydrolysis is a chemical reaction where an ester is cleaved back into its constituent carboxylic acid and alcohol in the presence of water.[1] For Ethyl 5-fluoro-2-methylnicotinate, this means degradation to 5-fluoro-2-methylnicotinic acid and ethanol. This is a significant concern as it reduces the yield of your desired product and introduces impurities that can be challenging to remove.

Q2: Under what conditions is Ethyl 5-fluoro-2-methylnicotinate most susceptible to hydrolysis?

A2: The hydrolysis of esters can be catalyzed by both acids and bases.[2] The reaction with pure water is typically very slow.[2] Therefore, exposure to acidic or basic aqueous solutions, especially at elevated temperatures, will significantly accelerate the degradation of Ethyl 5-fluoro-2-methylnicotinate.

Q3: How can I quickly check if my sample has undergone hydrolysis?

A3: The most common methods for detecting hydrolysis are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the hydrolyzed carboxylic acid will typically have a different Rf value than the ester. In an NMR spectrum, the appearance of a broad peak for the carboxylic acid proton and changes in the chemical shifts of the protons near the ester group are indicative of hydrolysis.

Q4: Are there any general storage recommendations to minimize hydrolysis?

A4: Yes. To maintain the stability of Ethyl 5-fluoro-2-methylnicotinate, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and light.[3][4] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common experimental scenarios where unwanted hydrolysis of Ethyl 5-fluoro-2-methylnicotinate may occur.

Guide 1: Hydrolysis During Aqueous Workup

Unwanted hydrolysis frequently occurs during the aqueous workup of a reaction mixture. The presence of acidic or basic residues from the reaction can catalyze the breakdown of the ester.

Troubleshooting Decision Tree: Workup Hydrolysis

G start Start: Low Yield / Presence of Carboxylic Acid Impurity check_base What type of base was used for neutralization/washing? start->check_base strong_base Strong Base (e.g., NaOH, KOH) check_base->strong_base Strong weak_base Weak Base (e.g., NaHCO3, Na2CO3) check_base->weak_base Weak rec_weak_base Recommendation: Use cold, saturated NaHCO3 or Na2CO3. Avoid strong bases. strong_base->rec_weak_base check_temp What was the temperature of the aqueous solutions? weak_base->check_temp rec_weak_base->check_temp room_temp Room Temperature or Warm check_temp->room_temp Warm cold_temp Cold / Ice Bath check_temp->cold_temp Cold rec_cold_temp Recommendation: Perform all aqueous washes with ice-cold solutions to slow kinetics. room_temp->rec_cold_temp check_time How long was the contact time with the aqueous phase? cold_temp->check_time rec_cold_temp->check_time long_time Prolonged (e.g., >30 min, emulsions formed) check_time->long_time Long short_time Efficient / Quick (<15 min) check_time->short_time Short rec_short_time Recommendation: Work efficiently. Break emulsions promptly (e.g., add brine). long_time->rec_short_time check_drying Was the organic layer thoroughly dried? short_time->check_drying rec_short_time->check_drying not_dried No or Incomplete Drying check_drying->not_dried No dried Yes (e.g., with Na2SO4) check_drying->dried Yes rec_drying Recommendation: Use an anhydrous drying agent (e.g., Na2SO4, MgSO4) until it no longer clumps. not_dried->rec_drying end End: Optimized Workup Protocol dried->end rec_drying->end

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Protocol: Optimized Workup Procedure to Minimize Hydrolysis
  • Cool the Reaction: Once the reaction is deemed complete, immediately cool the reaction mixture to room temperature, and then further cool it in an ice bath.

  • Dilution: Transfer the cooled mixture to a separatory funnel. Use a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to rinse the flask and add it to the funnel.

  • Neutralization (if necessary): If the reaction was conducted under acidic conditions, neutralize with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control foaming.

  • Extraction: Perform aqueous washes quickly and with ice-cold solutions (e.g., cold deionized water, cold brine). Minimize the contact time between the organic layer containing your ester and the aqueous phase.[5]

  • Drying: After the final wash, drain the organic layer into a flask and dry it thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] The drying agent should be added until it no longer clumps.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a moderate temperature.

Guide 2: Hydrolysis During Purification by Column Chromatography

Silica gel is acidic and can cause hydrolysis of sensitive esters during column chromatography, especially if the elution time is long or protic solvents are used.

Troubleshooting Steps:
  • TLC Analysis: Before running a column, analyze your crude material by TLC. If you observe streaking or a new spot appearing over time on the TLC plate, this can indicate on-plate decomposition.

  • Neutralize Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent system before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Solvent Choice: Avoid using highly protic solvents like methanol in your eluent if possible. If methanol is necessary, keep its concentration low and consider buffering the eluent with triethylamine.

  • Expedite Chromatography: Run the column as quickly as possible to minimize the contact time of the ester with the stationary phase.

Guide 3: Preventing Hydrolysis in Reactions Where Water is a Byproduct

Certain reactions, such as those involving dehydrating agents, can still have localized high concentrations of water that can lead to hydrolysis.

Strategies for Mitigation:
  • Use of Molecular Sieves: Add activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge any water present or formed during the reaction.

  • Azeotropic Removal of Water: If the reaction is run at elevated temperatures, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.[6]

Advanced Strategies for Preventing Hydrolysis

For particularly sensitive substrates or multi-step syntheses, more advanced strategies may be required.

Use of Protecting Groups

In some cases, it may be necessary to use a more robust ester protecting group that is less susceptible to hydrolysis under certain conditions.

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Ethyl Ester Ethanol, Acid CatalystAcid or Base HydrolysisModerate
tert-Butyl Ester Isobutylene, Acid CatalystAcidic Conditions (e.g., TFA)Stable to Base
Benzyl Ester Benzyl Alcohol, Acid CatalystHydrogenolysis (e.g., H₂, Pd/C)Stable to Mild Acid/Base

This table provides a general overview. Specific conditions may vary based on the substrate.

The use of a tert-butyl or benzyl ester can be advantageous in syntheses that require basic conditions where an ethyl ester would be cleaved.[7]

Enzymatic Hydrolysis Considerations

While less common in general organic synthesis, be aware that lipases and esterases can catalyze ester hydrolysis under mild, aqueous conditions.[8] If working with biological systems or crude enzyme preparations, this pathway should be considered.

Mechanistic Insights into Ester Hydrolysis

Understanding the mechanisms of acid- and base-catalyzed hydrolysis can aid in troubleshooting and prevention.

Acid-Catalyzed Hydrolysis

This is a reversible equilibrium process.[9] The reaction is driven to the hydrolysis products by using a large excess of water.

G Ester Ethyl 5-fluoro-2-methylnicotinate ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ ProtonatedEster->Ester - H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H2O Tetrahedral1->ProtonatedEster - H2O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid - EtOH ProtonatedAcid->Tetrahedral1 + EtOH Acid 5-fluoro-2-methylnicotinic Acid ProtonatedAcid->Acid - H+ Acid->ProtonatedAcid + H+

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

This is an irreversible reaction because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol.[1]

G Ester Ethyl 5-fluoro-2-methylnicotinate Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH- Tetrahedral2->Ester - OH- Acid 5-fluoro-2-methylnicotinic Acid Tetrahedral2->Acid - EtO- Carboxylate Carboxylate Salt Acid->Carboxylate + EtO-

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

By understanding these principles and applying the practical advice in this guide, you can effectively minimize the unwanted hydrolysis of Ethyl 5-fluoro-2-methylnicotinate, leading to more successful and efficient research and development.

References
  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • University of Evansville. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C). [Link]

  • Hopax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]

  • University of Calgary. (n.d.). Ch17: Protecting groups. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. [Link]

  • Phelps and Eddy. (n.d.). Purification of Esters. [Link]

  • Smith, M. B. (n.d.). PROTECTING GROUPS. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-9. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Sinochem Nanjing Corporation. (n.d.). Ethyl Nicotinate. [Link]

  • The Royal Society of Chemistry. (n.d.). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. [Link]

  • Alichem. (2025, October 24). Methyl 5-methylnicotinate - SAFETY DATA SHEET. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2023, March 23). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Ethyl Nicotinate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-fluoronicotinate. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • NextSDS. (n.d.). Ethyl 6-fluoro-2-methylnicotinate — Chemical Substance Information. [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Yield in Ethyl 5-Fluoro-2-Methylnicotinate Coupling

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I frequently consult on the functionalization of highly specific pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I frequently consult on the functionalization of highly specific pharmaceutical intermediates. Ethyl 5-fluoro-2-methylnicotinate presents a unique synthetic challenge: activating an inert C5–fluorine bond while preserving the sensitive C3–ethyl ester and avoiding off-target C–H activation.

This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization strategies to maximize your catalytic yield.

Mechanistic Workflow: C–F Activation Pathway

To troubleshoot effectively, we must first understand the catalytic cycle. The C5 position of a pyridine ring is electron-rich compared to the C2 or C4 positions, making the C–F bond exceptionally strong and resistant to standard Palladium catalysis. Successful cross-coupling requires a Nickel catalyst, as the thermodynamic stability of the resulting Ni–F bond provides the necessary driving force for oxidative addition[1].

NiCatalyticCycle Ni0 Ni(0)Ln Active Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd Ethyl 5-fluoro- 2-methylnicotinate NiII_F [Ni(II)(Ar)(F)Ln] Intermediate OxAdd->NiII_F TransMet Transmetalation (Ar'-B(OH)2) NiII_F->TransMet NiII_Ar [Ni(II)(Ar)(Ar')Ln] Intermediate TransMet->NiII_Ar Base, -BF(OH)2 RedElim Reductive Elimination NiII_Ar->RedElim Product Coupled Product + Ni(0)Ln RedElim->Product Product->Ni0 Catalyst Regeneration

Ni-catalyzed defluorinative cross-coupling cycle for C-F activation.

Standard Operating Procedure (SOP)

Self-Validating Protocol: Ni-Catalyzed Defluorinative Suzuki-Miyaura Coupling This protocol is optimized for coupling Ethyl 5-fluoro-2-methylnicotinate with arylboronic acid pinacol esters (Ar-Bpin)[2].

  • Step 1: Catalyst Activation (Glovebox Required) Weigh 10 mol% Ni(COD)₂ and 20 mol% Tricyclohexylphosphine (PCy₃) into an oven-dried Schlenk tube. Dissolve in 2 mL anhydrous THF.

    • Causality: Ni(0) is extremely oxophilic. Trace O₂ will irreversibly oxidize the catalyst to Ni(II), halting the cycle.

    • Validation Check: A distinct color change from pale yellow to dark red/brown indicates successful active complex formation.

  • Step 2: Substrate & Reagent Assembly Add Ethyl 5-fluoro-2-methylnicotinate (1.0 equiv) and the Ar-Bpin (1.5 equiv).

    • Causality: Using Ar-Bpin instead of free boronic acids minimizes protodeboronation side reactions during the high-temperature activation step.

  • Step 3: Base Addition Add anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ provides sufficient basicity to facilitate transmetalation without acting as a strong nucleophile that would hydrolyze the C3–ethyl ester.

  • Step 4: Reaction Execution Seal the vessel, remove from the glovebox, and heat at 80°C for 16 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the m/z 183 peak (starting material) and the appearance of the coupled product mass confirms successful C–F activation.

  • Step 5: Quench and Workup Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble Ni salts and excess base. Concentrate under reduced pressure and purify via flash column chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the coupled product.

Catalyst (10 mol%)Ligand (20 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂XPhosCs₂CO₃THF80< 5Pd fails to activate the unactivated C5–F bond.
Ni(COD)₂PPh₃K₂CO₃Toluene10015Ligand not electron-rich enough for oxidative addition.
Ni(COD)₂PCy₃NaOH (aq)Dioxane8012Complete hydrolysis of the C3–ethyl ester observed.
Ni(COD)₂dpppCs₂CO₃THF2535Sluggish kinetics at room temperature[3].
Ni(COD)₂ PCy₃ Cs₂CO₃ THF 80 88 Optimal balance of C–F activation and ester preservation.

Troubleshooting Guide

Q: I am observing significant hydrolysis of the ethyl ester group instead of the desired coupling. How can I prevent this? A: Hydrolysis is a common side reaction when using strong bases (like NaOH or KOH) or aqueous solvent mixtures at elevated temperatures. Causality: The ethyl ester at the C3 position is highly susceptible to nucleophilic attack. Solution: Switch to strictly anhydrous conditions using a non-nucleophilic, mild base such as anhydrous Cs₂CO₃ or K₃PO₄ in an aprotic solvent like THF or 1,4-dioxane.

Q: My reaction shows no conversion of Ethyl 5-fluoro-2-methylnicotinate. The starting material is fully recovered. A: This indicates a complete failure in the oxidative addition step. Causality: The C–F bond at the 5-position of a pyridine ring is exceptionally strong (~115 kcal/mol) and electron-rich, making it resistant to standard Palladium catalysts[1]. Solution: Ensure you are using a Nickel(0) source paired with a highly electron-donating, sterically demanding ligand like PCy₃. Additionally, verify the integrity of your glovebox atmosphere; degraded Ni(COD)₂ will result in zero conversion.

Q: I am getting a mixture of C–F coupling and C–H activation products. A: Causality: While Ni favors C–F activation thermodynamically, kinetic C–H activation (e.g., at the C4 or C6 position) can compete if the ligand sphere is not optimized or if temperatures are too high[1]. Solution: Lower the reaction temperature to 60–80°C and ensure you are using a bulky phosphine ligand. The steric bulk of the ligand increases the activation barrier for C–H insertion relative to the more polar C–F oxidative addition.

Q: Protodeboronation of the arylboronic acid is outcompeting the cross-coupling. A: Causality: Boronic acids degrade into the corresponding arene in the presence of trace water and base, especially when the transmetalation step is rate-limiting. Solution: Use boronic pinacol esters (Bpin) instead of free boronic acids, ensure strict anhydrous conditions, and consider slow addition of the boron reagent via a syringe pump.

Frequently Asked Questions (FAQs)

Q: Can I use Palladium instead of Nickel for this specific C–F coupling? A: Generally, no. While Palladium is the gold standard for C–Br and C–I bonds, the activation barrier for C–F oxidative addition at Pd(0) is prohibitively high due to strong M(d)–F(2p) repulsion in the transition state. Nickel's smaller atomic radius and higher oxophilicity make the resulting Ni–F bond thermodynamically stable enough to drive the reaction[1].

Q: How do I store Ethyl 5-fluoro-2-methylnicotinate to prevent degradation? A: Store the compound in a cool, dry place (typically 2–8°C) under an inert atmosphere (Argon or Nitrogen). While the C–F bond itself is highly stable, the ethyl ester can slowly hydrolyze if exposed to ambient atmospheric moisture over prolonged periods.

References

  • Title: C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales Source: Accounts of Chemical Research URL: [Link]

  • Title: Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions Source: ACS Catalysis URL: [Link]

  • Title: Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides Source: Organic Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of CAS 1196151-57-1

Welcome to the Technical Support and Troubleshooting Guide for CAS 1196151-57-1 (Ethyl 5-fluoro-2-methylnicotinate). This fluorinated nicotinate ester is a highly valued building block in organic and medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for CAS 1196151-57-1 (Ethyl 5-fluoro-2-methylnicotinate). This fluorinated nicotinate ester is a highly valued building block in organic and medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PROTACs and kinase inhibitors[1].

Because fluorinated pyridine derivatives possess unique electronic properties and solubility profiles, their isolation can present specific challenges, such as ester hydrolysis and liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2]. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Physicochemical Data & Solvent Compatibility

Successful purification requires a precise understanding of the molecule's physical properties. The electron-withdrawing nature of the fluorine atom at the 5-position significantly alters the electronic density of the pyridine ring, impacting both its chromatographic retention and crystallization thermodynamics[1][3].

Table 1: Physicochemical Profile of CAS 1196151-57-1

PropertyValue / Description
Chemical Name Ethyl 5-fluoro-2-methylnicotinate
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Structural Features Fluorinated pyridine ring, ethyl ester, ortho-methyl group
Good Solvents (High Solubility) Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol
Anti-Solvents (Low Solubility) Hexane, Heptane, Water
Stability Notes Sensitive to strong aqueous bases (ester hydrolysis)

Troubleshooting Guides & FAQs

Q1: During silica gel flash chromatography, I observe co-elution of the unreacted starting material (5-fluoro-2-methylnicotinic acid) with the ethyl ester product. How can I resolve this?

Causality: The unreacted carboxylic acid can hydrogen-bond strongly with the silanol groups on the stationary phase, causing severe "tailing" that bleeds into the elution band of the less polar ethyl ester[3]. Solution: Implement a self-validating solvent system by adding a volatile organic acid modifier. Adding 0.1% to 1% Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., Hexane/EtOAc) protonates the silanol sites and keeps the starting material in its fully protonated state. This sharpens the acid's peak and prevents it from tailing into the ester fraction. Note: Ensure you thoroughly concentrate and co-evaporate the fractions with toluene to remove residual AcOH, as prolonged exposure during concentration could theoretically risk ester cleavage.

Q2: When attempting to recrystallize CAS 1196151-57-1, the product forms a cloudy emulsion and separates as an oil ("oils out") instead of forming crystals. What causes this, and how do I fix it?

Causality: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the supersaturated solution reaches a concentration where the solute separates as a secondary liquid phase rather than a rigid crystal lattice[2]. This happens when the melting point of the solute is lower than the temperature at which supersaturation is achieved[4]. The solute molecules in these product-rich droplets arrange randomly and act as an excellent solvent for unwanted impurities, severely compromising product purity[2]. Solution:

  • Thermodynamic Adjustment: Reheat the mixture until the oil completely redissolves into a homogenous solution. Add 5-10% more of the "good solvent" (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point[4].

  • Kinetic Control: Reduce the cooling rate. Rapid cooling forces the system into a high supersaturation state, bypassing the metastable zone where controlled nucleation occurs[2].

  • Seeding: Introduce pure seed crystals of CAS 1196151-57-1 halfway into the cooling process (within the metastable zone) to provide a surface for immediate crystal growth, bypassing the kinetic barrier that leads to oiling out[2][4].

Q3: Is the ester linkage susceptible to degradation during purification workflows?

Causality: Yes. The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect across the pyridine ring. This makes the carbonyl carbon of the ester slightly more electrophilic and susceptible to nucleophilic attack compared to non-fluorinated analogs[1]. Solution: Avoid prolonged exposure to strongly basic conditions (e.g., high pH aqueous washes) or strongly acidic conditions during workup. Neutralize any reaction mixtures to pH 7-8 using saturated NaHCO3​ before extracting the ester into the organic phase.

Experimental Protocols

Protocol A: Optimized Flash Column Chromatography

This protocol utilizes a step-gradient approach to isolate the ester from polar impurities.

  • Column Preparation: Slurry-pack a silica gel column (60–200 mesh) using 100% Hexane[3].

  • Sample Loading: Dissolve the crude CAS 1196151-57-1 in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution Gradient:

    • Step 1: Elute with 2 column volumes (CV) of 95:5 Hexane:EtOAc to remove non-polar byproducts.

    • Step 2: Elute with 90:10 Hexane:EtOAc. The fluorinated nicotinate ester typically elutes in this window[3].

    • Step 3 (Optional): If unreacted acid must be recovered, switch to 50:50 Hexane:EtOAc with 1% AcOH.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure ester ( Rf​≈0.4 in 80:20 Hexane:EtOAc) and concentrate under reduced pressure at ≤35∘ C to yield the product.

Protocol B: Anti-Solvent Recrystallization (Preventing LLPS)

This protocol uses a Heptane/Ethyl Acetate system designed to prevent oiling out by controlling the metastable zone.

  • Dissolution: Place the crude ester in a round-bottom flask. Add Ethyl Acetate (good solvent) dropwise while heating in a water bath at 50°C until the solid is just dissolved.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise to the hot solution while stirring continuously. Stop adding Heptane the moment the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of Ethyl Acetate until the solution becomes perfectly clear again. This ensures the system is at the exact edge of the solubility curve.

  • Controlled Cooling & Seeding: Remove the flask from the heat source. Allow it to cool ambiently. When the temperature drops to approximately 35°C, add 1-2 mg of pure CAS 1196151-57-1 seed crystals[2].

  • Isolation: Once cooled to room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield. Filter the resulting white crystals via vacuum filtration and wash with ice-cold Heptane.

Process Visualization

The following decision tree illustrates the thermodynamic and kinetic logic required to navigate liquid-liquid phase separation (oiling out) during the recrystallization of fluorinated esters.

Recrystallization_Troubleshooting Start Hot Solution of CAS 1196151-57-1 Cooling Controlled Cooling (0.1-0.2 °C/min) Start->Cooling Observation Phase Observation Cooling->Observation OilingOut Liquid-Liquid Phase Separation (Oiling Out) Observation->OilingOut T > Melting Point or High Supersaturation Crystallization Nucleation & Crystal Growth Observation->Crystallization Metastable Zone Nucleation Fix1 Reheat to Dissolve OilingOut->Fix1 Success Pure Crystalline Product Crystallization->Success Fix2 Adjust Solvent Ratio (Increase Good Solvent) Fix1->Fix2 Fix3 Add Seed Crystals (in Metastable Zone) Fix2->Fix3 Fix3->Cooling Retry

Decision tree for mitigating oiling out during the recrystallization of CAS 1196151-57-1.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Oiling Out). Retrieved from:[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from:[Link]

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs. Retrieved from:[Link]

Sources

Optimization

Optimizing reaction temperature and pressure for 2-methylnicotinate substitutions

Welcome to the Technical Support Center for 2-methylnicotinate substitutions. This guide is specifically designed for researchers, application scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methylnicotinate substitutions. This guide is specifically designed for researchers, application scientists, and drug development professionals. Because 2-methylnicotinate features multiple reactive sites—the aromatic pyridine ring, the electrophilic ester, and the oxidizable 2-methyl group—achieving chemoselectivity requires precise thermodynamic and kinetic control.

Below, we provide field-proven troubleshooting guides, causal explanations for experimental conditions, and self-validating step-by-step protocols to ensure reproducibility in your workflows.

Workflow Visualization

Workflow Start 2-Methylnicotinate Starting Material Radical Radical Bromination (2-Methyl Group) Start->Radical NBS, AIBN Hydro Ring Hydrogenation (Reduction) Start->Hydro PtO2, H2 Amide Enamine Cyclization (Ester Amidation) Start->Amide Amines, Heat Radical_Cond Temp: 80-90°C Pressure: 1 atm (N2) Solvent: CCl4 / PhCF3 Radical->Radical_Cond Hydro_Cond Temp: 20-25°C Pressure: 1 atm (H2 Balloon) Solvent: Glacial AcOH Hydro->Hydro_Cond Amide_Cond Temp: 80-120°C Pressure: Sealed Tube Solvent: iPrOH / DMF Amide->Amide_Cond

Decision tree for optimizing temperature and pressure in 2-methylnicotinate substitutions.

Section 1: Radical Bromination at the 2-Methyl Position

FAQ: Why is strict temperature control (80–90 °C) and ambient pressure (1 atm N₂) critical for radical bromination?

Causality & Insight: Radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) relies on the thermal decomposition of AIBN to initiate the radical chain reaction. AIBN has a half-life of approximately 1 hour at 85 °C. Operating strictly between 80–90 °C ensures a steady, controlled flux of initiating radicals without triggering a thermal runaway. Ambient pressure under an inert nitrogen atmosphere prevents oxygen from quenching the carbon-centered radicals, which would stall the reaction and increase unwanted oxidation byproducts [3].

Step-by-Step Protocol: NBS/AIBN Bromination

This protocol is self-validating: the precipitation of succinimide upon cooling serves as a visual indicator of successful NBS consumption.

  • Preparation: In a round-bottom flask, dissolve methyl 2-methylnicotinate (1.0 equiv) and NBS (1.2 equiv) in a non-polar, halogenated solvent (e.g., carbon tetrachloride or trifluorotoluene).

  • Initiation: Add AIBN (0.02–0.05 equiv) to the mixture.

  • Atmospheric Control: Purge the flask with nitrogen gas for 10 minutes, then equip it with a reflux condenser under a positive N₂ pressure (1 atm).

  • Heating: Submerge the flask in an oil bath pre-heated to 85 °C. Stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate out of solution. Filter the mixture, wash the filtrate with water, extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Section 2: Catalytic Hydrogenation (Pyridine Ring Reduction)

FAQ: How do I prevent ester reduction or ring-opening during the hydrogenation of the pyridine ring?

Causality & Insight: Reducing the aromatic pyridine ring to a piperidine derivative requires overcoming significant resonance energy. While high-pressure hydrogen reactors (e.g., Parr shakers at >50 psi) are commonly used for robust aromatics, applying high pressure to nicotinates often leads to over-reduction (cleaving the ester) or ring-opening. Utilizing Adams' catalyst (PtO₂) in an acidic medium (glacial acetic acid) protonates the pyridine nitrogen, activating the ring toward reduction. This allows the reaction to proceed smoothly at room temperature (20–25 °C) under just 1 atm of hydrogen (balloon pressure), ensuring complete chemoselectivity for the ring over the ester [1].

Step-by-Step Protocol: PtO₂ Hydrogenation

This protocol is self-validating: the cessation of hydrogen uptake from the balloon indicates the completion of the reduction.

  • Preparation: Dissolve methyl 2-methylnicotinate (1.0 equiv) in glacial acetic acid (approx. 5 mL per mmol).

  • Catalyst Addition: Carefully add PtO₂ (20 mol %) to the solution. (Caution: PtO₂ can ignite flammable solvents; add under an inert blanket).

  • Purging: Seal the flask with a septum. Evacuate the flask under reduced pressure and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) under 1 atm H₂ balloon pressure for 24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with methanol. Concentrate the combined filtrate under reduced pressure, neutralize with aqueous NaHCO₃, and extract with dichloromethane.

Section 3: Enamine Cyclization and Amidation

FAQ: Why does the amidation/cyclization step require a sealed tube and elevated temperatures (80–120 °C)?

Causality & Insight: Synthesizing complex scaffolds like 1,6-naphthyridones from 2-methylnicotinates involves an enamine intermediate reacting with a primary amine (e.g., methylamine). Low-boiling amines volatilize rapidly at standard pressure. Conducting the reaction in a sealed tube contains the vapor pressure of the amine, increasing its effective concentration in the liquid phase. The elevated temperature (80–120 °C) provides the necessary activation energy for the nucleophilic acyl substitution at the ester and subsequent cyclization, which would otherwise stall at the intermediate enamine stage [2].

Step-by-Step Protocol: Enamine Cyclization

This protocol is self-validating: the conversion of the highly colored enamine intermediate to a pale yellow/white solid upon workup indicates successful cyclization.

  • Enamine Formation: React methyl 5-bromo-2-methylnicotinate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine at 80 °C to isolate the enamine intermediate.

  • Setup for Cyclization: Charge a heavy-walled pressure tube with the enamine intermediate (1.0 equiv), methylamine hydrochloride (3.0 equiv), and 2-propanol.

  • Sealing: Seal the tube tightly with a Teflon screw cap to withstand the autogenous pressure generated by heating the solvent and amine.

  • Heating: Heat the sealed tube in an oil bath at 80–120 °C for 16 hours.

  • Workup: Cool the tube completely to room temperature before carefully opening it to vent any residual pressure. Evaporate the solvent, dilute with water and ethyl acetate, separate the layers, and concentrate the organic phase to yield the cyclized product.

Quantitative Data Summary

The table below summarizes the optimized thermodynamic parameters and expected outcomes for the primary 2-methylnicotinate functionalization pathways discussed in this guide.

Reaction TypeTarget FunctionalizationOptimal TemperatureOptimal PressureTypical YieldKey Byproducts Avoided
Radical Bromination 2-Methyl Group80–90 °C1 atm (N₂)70–85%Over-bromination, oxidation
Catalytic Hydrogenation Pyridine Ring20–25 °C1 atm (H₂ Balloon)>90%Ester cleavage, ring opening
Enamine Cyclization Ester Amidation80–120 °CAutogenous (Sealed)85–96%Uncyclized enamine intermediates

References

  • Gahalawat, S., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry, 2025, 68(21), 23485-23520. URL:[Link]

  • Carr, T., et al. "Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization." Organic Process Research & Development, 2024, 28, 1083–1088. URL:[Link]

Troubleshooting

Technical Support Center: Strategies for Removing Trace Metal Catalysts from Ethyl 5-fluoro-2-methylnicotinate Products

Welcome to the technical support center for the purification of Ethyl 5-fluoro-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethyl 5-fluoro-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, in the synthesis of this and related active pharmaceutical ingredients (APIs). The presence of residual palladium in the final product is a critical issue that must be addressed to meet stringent regulatory standards and ensure the safety and efficacy of the drug substance.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively remove trace metal catalysts from your Ethyl 5-fluoro-2-methylnicotinate products.

The Challenge of Residual Palladium

Palladium-catalyzed reactions are indispensable in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1] However, this utility comes with the significant challenge of removing the palladium catalyst from the final product.[1][4] Residual palladium, even at trace levels (parts per million, ppm), can compromise the stability of the API, interfere with downstream processes, and pose toxicological risks.[1][5] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products, making efficient palladium removal a non-negotiable step in API manufacturing.[1][6][7][8]

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses frequent challenges encountered during the purification of Ethyl 5-fluoro-2-methylnicotinate and offers structured solutions.

Issue 1: Product is Discolored (Gray or Black) After Initial Filtration

Symptom: The isolated solid product retains a gray or black color after standard workup and filtration, indicating the presence of palladium colloids or finely dispersed palladium black.

Causality: Simple filtration is often insufficient to remove fine palladium particles, especially if they have agglomerated into a colloidal state.

Solutions:

  • Filtration through Celite®: A common and effective first-line approach is to filter the reaction mixture through a pad of Celite®.[9][10] The diatomaceous earth acts as a filter aid, trapping fine particulates.

    • Pro-Tip: For optimal results, dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration.[11] Ensure the Celite® pad is well-packed (1-2 cm thick) and pre-wetted with the solvent.[10][11]

  • Activated Carbon Treatment: Activated carbon is a cost-effective and powerful adsorbent for both dissolved and colloidal palladium species.[4][12][13]

    • Mechanism: Palladium species are adsorbed onto the porous surface of the activated carbon.[13] This is a physisorption process.[4]

    • Optimization: The efficiency of carbon treatment is influenced by the type of carbon, temperature, and contact time. Agitating a solution of the crude product with activated carbon (e.g., 0.2 wt% relative to the product) at a slightly elevated temperature (e.g., 45 °C) for several hours can significantly reduce palladium levels.[4][9]

Issue 2: Metal Scavengers Show Low Efficacy

Symptom: Residual palladium levels remain above the target limit (< 10 ppm) even after treatment with a solid-supported metal scavenger.[2]

Causality: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium, the solvent system, and the chemical nature of the scavenger itself.

Solutions:

  • Scavenger Screening: There is no one-size-fits-all scavenger. It is crucial to screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one for your specific system.[11][14]

    • Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.[14][15]

    • Amine-based scavengers can also be effective for various forms of palladium.[14]

  • Optimize Scavenging Conditions:

    • Equivalents: Ensure you are using a sufficient excess of the scavenger relative to the initial palladium concentration. Manufacturers typically recommend 3-5 equivalents.[16]

    • Reaction Time & Temperature: Scavenging can take anywhere from 30 minutes to 24 hours at room temperature.[16] Gentle heating may improve kinetics, but should be evaluated for your specific product's stability.

    • Solvent Compatibility: The chosen scavenger must be compatible with your solvent system.[11][16]

Issue 3: Significant Product Loss During Purification

Symptom: The final yield of Ethyl 5-fluoro-2-methylnicotinate is substantially lower after palladium removal steps.

Causality: Product can be lost through non-specific binding to adsorbents like activated carbon or metal scavengers, or during multiple purification steps like recrystallization.[17]

Solutions:

  • Minimize Adsorbent Quantity: Use the minimum effective amount of activated carbon or scavenger to reduce the surface area available for product adsorption.[11]

  • Thorough Washing: After filtration, wash the adsorbent cake with fresh solvent to recover any bound product.[9][11]

  • Optimize Recrystallization: If recrystallization is used, carefully select the solvent system to maximize the solubility of the product at high temperatures and minimize it at low temperatures, while keeping impurities dissolved.[18][19][20]

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual palladium in an API?

The European Medicines Agency (EMA) guidelines for platinum group metals, which include palladium, generally recommend a limit of 5 ppm for oral exposure.[1] However, these limits can vary based on the route of administration and the daily dose of the drug product.[8] It is crucial to consult the latest ICH Q3D guidelines for elemental impurities.[7]

Q2: How can I accurately measure the concentration of trace palladium?

Standard methods for quantifying trace palladium include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[1][21][22] These techniques offer high sensitivity and are the industry standard for final quality control of drug substances.[1] For in-process monitoring, colorimetric methods can also be employed.[23]

Q3: Is column chromatography alone sufficient for palladium removal?

While column chromatography can remove some palladium residues, studies have shown that it is often insufficient to consistently reduce palladium to acceptable levels for pharmaceutical applications.[24][25] Significant amounts of palladium can co-elute with the product. Therefore, it is highly recommended to use a subsequent metal scavenging step.[24][25]

Q4: Can I use recrystallization to remove palladium?

Recrystallization can be an effective method for purifying solid compounds and may reduce palladium levels.[1][18][][27] Its effectiveness depends on the differential solubility of your product and the palladium species in the chosen solvent system.[18] For enhanced removal, recrystallization can be combined with the use of additives like N-acetylcysteine or thiourea, which chelate the palladium and keep it in the mother liquor.[1]

Q5: What is the difference between a homogeneous and a heterogeneous palladium catalyst, and does it affect removal?

A homogeneous catalyst is soluble in the reaction medium, while a heterogeneous catalyst is not. This distinction is critical for choosing a removal strategy.

  • Heterogeneous catalysts (e.g., Pd on carbon) can often be removed by simple filtration, although fine particles may require filtration through Celite®.[11]

  • Homogeneous catalysts require more sophisticated removal techniques like treatment with metal scavengers, activated carbon, or specialized chromatography, as they exist as soluble species in the reaction mixture.[11]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a cost-effective method for reducing palladium content.

  • Preparation: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase containing the crude Ethyl 5-fluoro-2-methylnicotinate.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.2 wt% relative to the expected mass of the product.[4][9]

  • Adsorption: Stir the suspension at a moderately elevated temperature (e.g., 40-50 °C) for 4-18 hours.[4][9] The optimal time and temperature should be determined experimentally.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® (1-2 cm thick) in a Büchner funnel to remove the activated carbon.[9]

  • Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.[9]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze a sample of the product for residual palladium content using ICP-MS or AAS.

Protocol 2: Palladium Removal using Silica-Based Thiol Scavengers

This protocol utilizes solid-supported scavengers for highly efficient palladium removal.

  • Preparation: As in Protocol 1, begin with the crude product after an initial work-up.

  • Dissolution: Dissolve the crude product in a compatible solvent as recommended by the scavenger manufacturer (e.g., methanol, acetonitrile, DCM, THF).[16]

  • Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[16]

  • Scavenging: Stir the mixture at room temperature for a period of 1 to 24 hours.[16] Monitor the progress by analyzing small aliquots for palladium content if possible.

  • Filtration: Remove the solid scavenger by filtration.

  • Washing: Wash the scavenger with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washes, and concentrate to obtain the purified product.

  • Analysis: Determine the final palladium concentration via ICP-MS or AAS.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTarget Palladium SpeciesTypical Loading (Equivalents)AdvantagesDisadvantages
SiliaMetS® Thiol [14]ThiolPd(0), Pd(II)3-5Versatile, robust, widely used.[14]Can have affinity for some sulfur-containing products.
ISOLUTE® Si-TMT [16]2,4,6-TrimercaptotriazinePd(II), hindered Pd complexes3-5Highly effective for a range of Pd species.[14][16]May be more expensive than simpler scavengers.
Activated Carbon [12][13]N/A (Adsorbent)Pd(0), Pd(II), Colloidal Pd0.1-1.0 wt%Cost-effective, broad applicability.[4]Can lead to product loss through non-specific binding.[17]
SiliaMetS® Amine [14]Amine, Diamine, TriaminePd, Pt, Cr, W, Zn3-5Effective for a range of metals.[14]May be less selective for palladium compared to thiol scavengers.

Visualizations

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow Figure 1: Decision-Making Workflow for Palladium Removal Start Crude Product (Post-Workup) Check_Color Product Discolored? (Gray/Black) Start->Check_Color Celite_Filter Filter through Celite® Check_Color->Celite_Filter Yes Analyze_Pd_1 Analyze Pd Content (< 10 ppm?) Check_Color->Analyze_Pd_1 No Carbon_Treat Activated Carbon Treatment Celite_Filter->Carbon_Treat Carbon_Treat->Analyze_Pd_1 Scavenger_Screen Perform Scavenger Screen Analyze_Pd_1->Scavenger_Screen No Final_Product Final Purified Product Analyze_Pd_1->Final_Product Yes Optimized_Scavenge Optimized Scavenging (Selected Scavenger) Scavenger_Screen->Optimized_Scavenge Analyze_Pd_2 Analyze Pd Content (< 10 ppm?) Optimized_Scavenge->Analyze_Pd_2 Recrystallize Consider Recrystallization Analyze_Pd_2->Recrystallize No Analyze_Pd_2->Final_Product Yes Recrystallize->Final_Product

Caption: A flowchart illustrating the decision-making process for selecting a suitable palladium removal strategy.

General Experimental Workflow for Scavenging

Scavenging_Workflow Figure 2: General Experimental Workflow for Scavenging A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Scavenger (e.g., Activated Carbon or Silica-Scavenger) A->B C 3. Stir for Optimized Time and Temperature B->C D 4. Filter to Remove Solid Scavenger C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrate and Washes E->F G 7. Concentrate to Yield Purified Product F->G H 8. Analyze for Residual Palladium (ICP-MS) G->H

Sources

Optimization

Overcoming steric hindrance during nucleophilic attack on 2-methylnicotinates

Technical Support Center: Troubleshooting Nucleophilic Attacks on 2-Methylnicotinates Overview Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing l...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Nucleophilic Attacks on 2-Methylnicotinates

Overview Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields, stalled reactions, or degradation when attempting nucleophilic acyl substitutions on 2-methylnicotinates. The presence of a methyl group at the C2 position introduces severe steric hindrance, shielding the C3-ester carbonyl from the optimal Bürgi-Dunitz trajectory required for nucleophilic attack.

Part 1: Diagnostic FAQs

Q1: Why is my direct amidation of methyl 2-methylnicotinate failing, even with heating? A1: The failure is rooted in steric shielding. The normal trend for steric effects dictates that as the bulkiness of adjacent substituents increases, the rate of nucleophilic attack at the carbonyl decreases[1]. The C2-methyl group physically blocks the approach of bulky amine nucleophiles. While heating increases collision frequency, it often leads to ester decomposition or unwanted side reactions before the high activation energy barrier of the hindered attack is overcome.

Q2: I need to synthesize 2-methylnicotinamide. Can I use aqueous ammonia directly? A2: Yes, but it requires patience. Ammonia is a small, unhindered nucleophile, allowing it to bypass the steric bulk of the 2-methyl group more effectively than secondary amines. However, the reaction is still kinetically slow. Stirring methyl 2-methylnicotinate in concentrated aqueous ammonia takes approximately 5 days at room temperature to achieve an 83% yield[2].

Q3: How can I couple a bulky secondary amine to a 2-methylnicotinate scaffold? A3: Direct aminolysis will fail. You must employ a two-step workaround:

  • Saponification: Hydrolyze the ester to 2-methylnicotinic acid using a small, highly reactive nucleophile like hydroxide (OH⁻), which is 10⁴ times more nucleophilic toward saturated carbons than water[1].

  • Activation: Convert the resulting acid into a highly reactive acid chloride. Acid chlorides are exceptionally electrophilic and lead to fast couplings, which is particularly useful for sterically hindered or poorly nucleophilic amines[3].

Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring instead of the ester? A4: SNAr reactions require the nucleophile to approach in line with the leaving group's bond from the back. However, the mechanism of a standard SN2 reaction does not occur on aromatic rings due to the steric hindrance of the pyridine ring itself[4]. For SNAr to occur at the C4 or C6 position of a 2-methylnicotinate, you must have a strong electron-withdrawing group and a good leaving group (like a halogen) at those positions, and the reaction proceeds via a Meisenheimer complex[4].

Part 2: Strategic Workflow for Derivatization

To minimize wasted reagents and time, follow this logical decision tree when planning your synthesis.

G A 2-Methylnicotinate Ester B Nucleophile Size? A->B C Small (e.g., OH-, NH3) B->C D Bulky (e.g., 2° Amines) B->D E Direct Attack (LiOH, aq. NH3) C->E Overcomes shielding F Direct Attack Fails (Steric Clash) D->F Blocked by 2-methyl G Hydrolysis to Acid F->G Workaround H Activation (SOCl2 / HATU) G->H I Successful Amidation H->I

Decision tree for nucleophilic attack on 2-methylnicotinates based on nucleophile sterics.

Part 3: Quantitative Data & Kinetic Comparisons

The table below summarizes the profound impact of nucleophile size and activation strategy on reaction kinetics and yields.

SubstrateNucleophile / ReagentStrategyReaction TimeYieldReference
Methyl 2-methylnicotinateConc. aq. NH₃ (excess)Direct Amidation5 days (RT)83%[2]
Methyl 2-methylnicotinateLiOH·H₂OBase-Catalyzed Hydrolysis30 minutes (RT)98%[5]
2-Methylnicotinic acidBulky Amines + SOCl₂Acid Chloride Activation2–4 hours>80%[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Rapid Base-Catalyzed Hydrolysis (Saponification)

Causality: Hydroxide is a small enough nucleophile to bypass the C2-methyl group. Using Lithium Hydroxide (LiOH) in a biphasic or mixed solvent system ensures the ester is cleaved rapidly via a BAc2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular)[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 g (0.066 mol) of methyl 2-methylnicotinate in 10 mL of Tetrahydrofuran (THF) at room temperature[5].

  • Nucleophilic Attack: Add 10 mL of water, followed by 3.05 g (0.073 mol) of LiOH·H₂O with continuous stirring[5].

  • Validation Check 1 (Kinetics): Stir for exactly 30 minutes. Perform a TLC (Thin Layer Chromatography) check. The higher Rf spot (ester) should be completely absent, replaced by baseline material (lithium carboxylate salt).

  • Concentration: Concentrate the mixture under reduced pressure to remove the THF[5].

  • Precipitation: Add 15 mL of water to the concentrate, then slowly add 24.4 mL of 3N HCl while stirring[5].

  • Validation Check 2 (Product Isolation): The pH paper should read ~3. A white solid (2-methylnicotinic acid) will precipitate immediately.

  • Isolation: Filter the solid and dry under a vacuum. Expected yield: ~8.89 g (98%)[5].

Protocol B: Two-Step Amidation for Bulky Amines

Causality: Because bulky amines cannot attack the ester directly, the carboxylic acid must be converted to an acid chloride. Acid chlorides are highly reactive and normally lead to fast couplings, overcoming the steric hindrance of the C2-methyl group[3].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of 2-methylnicotinic acid in anhydrous Dichloromethane (DCM). Add 2 drops of N,N-Dimethylformamide (DMF) as a catalyst.

  • Chlorination: Slowly add 1.5 eq of Thionyl Chloride (SOCl₂) dropwise at 0 °C.

  • Validation Check 1 (Activation): Observe the reaction mixture. Vigorous gas evolution (SO₂ and HCl) indicates the Vilsmeier-Haack intermediate is actively converting the acid to the acid chloride. Stir at room temperature for 2 hours until gas evolution ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove all excess SOCl₂. Crucial: Do not skip this step, or the excess SOCl₂ will consume your amine nucleophile.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C.

  • Nucleophilic Attack: Add 1.5–2.0 eq of a non-nucleophilic tertiary amine base (e.g., DIPEA)[3], followed by 1.1 eq of your bulky secondary amine.

  • Validation Check 2 (Completion): Stir for 2 hours. A white precipitate (amine hydrochloride salt) should form, indicating successful nucleophilic acyl substitution. Quench with water and extract the organic layer.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications.[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - EPA NEPIS.[Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • Thermodynamic characteristics of NADH/NAD⁺ analogues in acetonitrile: 2-methyl, 4-methyl and 2,4-dimethyl 1-benzyl - Canadian Journal of Chemistry.[Link]

  • Nucleophilic aromatic substitution - Wikipedia.[Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 5-fluoro-2-methylnicotinate Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or assay failures when utilizing fluorinated pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or assay failures when utilizing fluorinated pyridine derivatives. Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) is a highly versatile building block in medicinal chemistry, but its structural features make it susceptible to specific degradation pathways if mishandled.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your compound.

Core Principles of Degradation: The "Why" Behind the Rules

To effectively store this compound, we must first understand the causality behind its degradation. The molecule features an ethyl ester, a pyridine ring, and a fluorine atom—each contributing to its reactivity profile:

  • Ester Hydrolysis (Moisture Sensitivity): The electron-withdrawing nature of the fluorinated pyridine ring increases the electrophilicity of the ester's carbonyl carbon. When exposed to ambient moisture, especially under slight pH deviations, the ester undergoes hydrolysis to yield 5-fluoro-2-methylnicotinic acid and ethanol. As documented in, moisture is the primary enemy of this functional group [2].

  • Photolytic Defluorination (Light Sensitivity): While the C-F bond is thermodynamically robust, fluorinated aromatics can absorb UV radiation. This photo-excitation can lead to reactive radical intermediates, causing slow defluorination or ring-cleavage over time, a phenomenon well-documented in [3].

  • N-Oxidation (Air Sensitivity): The lone electron pair on the pyridine nitrogen can act as a nucleophile toward atmospheric oxygen or reactive oxygen species (ROS), slowly forming a pyridine N-oxide upon prolonged benchtop exposure.

Troubleshooting Guide & FAQs

Q1: My neat compound has changed from a clear/pale liquid to a cloudy suspension. What happened? A: This is the classic visual hallmark of moisture contamination and subsequent ester hydrolysis. The resulting carboxylic acid (5-fluoro-2-methylnicotinic acid) has significantly lower solubility in the neat ester or non-polar solvents compared to the parent molecule. It precipitates out as a fine white solid. Causality: Repeated opening of the vial in a humid laboratory allows condensation to form inside the cold vial, initiating micro-hydrolysis.

Q2: Can I store working solutions of Ethyl 5-fluoro-2-methylnicotinate in methanol or water at room temperature? A: Absolutely not. Protic solvents will drive degradation. Water will directly hydrolyze the ester. While ethanol won't cause transesterification issues (since it is an ethyl ester), standard-grade alcohols contain trace water that will degrade the compound. Solution: For liquid storage, utilize anhydrous, aprotic solvents (e.g., dry DMSO or Acetonitrile) and store at -20°C.

Q3: Why do we observe a loss of the fluorine signal in our 19F-NMR after the compound sat on the bench for a week? A: This indicates photolytic degradation. Ambient laboratory fluorescent lighting and sunlight emit enough UV radiation to slowly degrade the C-F bond over prolonged periods. According to, these compounds must be shielded from light [1].

Experimental Protocol: Inert Aliquoting & Self-Validating Stability Assay

To prevent degradation, you must eliminate freeze-thaw cycles and moisture cycling. Do not simply list steps; build a system that proves its own efficacy.

Objective: Prepare long-term storage aliquots while simultaneously validating the integrity of your inert atmosphere system.

Step-by-Step Methodology:

  • Glassware Desiccation: Bake amber glass vials and PTFE-lined septa caps in an oven at 120°C for 4 hours. Causality: This removes surface-adsorbed moisture from the glass, which is a frequent initiator of micro-hydrolysis. PTFE is mandatory as it prevents the leaching of plasticizers found in standard rubber septa.

  • Atmospheric Purging: Transfer the baked vials to a desiccator to cool. Once cooled, purge each vial with high-purity Argon for 10 seconds. Causality: Argon is heavier than Nitrogen (N₂) and provides a superior, denser protective blanket against atmospheric oxygen and humidity.

  • Aliquoting: Rapidly transfer single-use volumes of Ethyl 5-fluoro-2-methylnicotinate into the purged vials.

  • Sealing & Storage: Cap immediately and seal with Parafilm. Store the bulk of the aliquots at 2–8°C.

  • The Self-Validation Checkpoint:

    • Prepare one "Control Vial" (spiked with 1% HPLC-grade water and left in ambient light at room temperature).

    • Prepare one "Standard Vial" (prepared via Steps 1-4 and stored at 2-8°C).

    • After 7 days, analyze both via LC-MS or 19F-NMR.

    • Validation: The protocol is successful if the Standard Vial shows >99% purity, while the Control Vial shows the emergence of the[M-H]⁻ peak for the hydrolyzed acid. This proves your analytical method can detect degradation and your storage workflow actively prevents it, aligning with [4].

Stability Data & Storage Conditions Summary

To optimize your inventory management, adhere to the following empirically derived storage parameters:

Storage ConfigurationTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Application
Neat (Bulk) 2–8°CArgon / N₂Protected (Amber)> 24 monthsLong-term inventory
Neat (Working) 15–25°CDesiccatedProtected< 6 monthsDaily synthesis
Aprotic Solution -20°CArgon / N₂Protected~ 12 monthsBioassays / Screening
Protic/Aq Solution 4°CAmbientProtected< 24 hoursImmediate use only

Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental stressors and the resulting chemical degradation pathways.

G A Ethyl 5-fluoro-2-methylnicotinate (Intact API) B 5-fluoro-2-methylnicotinic acid + Ethanol A->B Moisture (H2O) Acid/Base Catalysis (Hydrolysis) C Pyridine N-oxide Derivative A->C Atmospheric O2 Prolonged Exposure (Oxidation) D Defluorinated Photoproducts A->D UV / Ambient Light (Photolysis)

Fig 1: Primary degradation pathways of Ethyl 5-fluoro-2-methylnicotinate under improper storage.

References

  • Title: Material Safety Data Sheet - Ethyl nicotinate, 99% Source: Cole-Parmer URL: [Link]

  • Title: Formal meta-C–H-Fluorination of Pyridines and Isoquinolines Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: In Vitro Metabolism and Stability of Actinide Chelating Agents (Hydrolysis Mechanisms) Source: National Institutes of Health (PMC) URL: [Link]

Reference Data & Comparative Studies

Validation

Validating the Purity of Ethyl 5-fluoro-2-methylnicotinate: A Comparative HPLC-UV Guide

Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) is a highly valued fluorinated pyridine derivative utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 5-fluoro-2-methylnicotinate (CAS: 1196151-57-1) is a highly valued fluorinated pyridine derivative utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because impurities in early-stage intermediates can propagate through a synthetic route and compromise the final drug substance, establishing a robust, highly specific purity validation method is critical for drug development professionals.

This guide objectively compares analytical methodologies for assessing the purity of Ethyl 5-fluoro-2-methylnicotinate, detailing the causality behind chromatographic choices, and provides an optimized, self-validating HPLC-UV protocol compliant with global regulatory standards.

The Molecular Challenge: Why Standard Methods Fail

Developing an analytical method for Ethyl 5-fluoro-2-methylnicotinate requires navigating three distinct structural challenges:

  • Pyridine Nitrogen Basicity: The basic nitrogen in the pyridine ring readily interacts with residual, unendcapped acidic silanols on standard silica-based columns. This secondary ion-exchange interaction causes severe peak tailing, which masks closely eluting trace impurities.

  • Fluorine Electronegativity: The introduction of the fluorine atom at the 5-position significantly alters the molecule's dipole moment and electron density. Standard hydrophobic retention mechanisms (like C18) often fail to resolve the target compound from its des-fluoro or positional isomers.

  • Ester Lability: The ethyl ester group at the 3-position is susceptible to hydrolysis under extreme pH conditions or thermal degradation, limiting the utility of certain aggressive analytical techniques.

Analytical Methodology Comparison

To establish the gold standard for purity validation, we must evaluate the three primary techniques utilized for pyridine derivatives: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative NMR (qNMR).

Table 1: Comparison of Analytical Techniques for Ethyl 5-fluoro-2-methylnicotinate

ParameterHPLC-UV (Gold Standard)GC-FIDqNMR
Separation Mechanism Liquid partition / UV AbsorbanceVolatilization / Flame IonizationNuclear magnetic resonance
Sensitivity (LOD) 0.01% - 0.05% (Excellent for trace impurities)0.05% - 0.1%0.5% - 1.0% (Poor for trace levels)
Thermal Risk None (Performed at 30°C)High (Risk of ester cleavage at >200°C inlet temps)None (Performed at ambient)
Isomer Resolution Excellent (via stationary phase selectivity)ModeratePoor (Overlapping proton signals)
Primary Utility Routine release, trace impurity profiling, and stability testingResidual solvent analysisAbsolute assay without a reference standard

Causality Insight: HPLC-UV is the definitive choice for this compound. GC-FID requires high inlet temperatures that risk degrading the ethyl ester, creating false-positive impurity peaks. qNMR is excellent for absolute quantitation but lacks the sensitivity required to detect genotoxic trace impurities at the 0.05% threshold required by regulatory bodies.

HPLC-UV Column Chemistry: C18 vs. Phenyl-Hexyl

Within HPLC-UV, column selection dictates the success of the method. Standard C18 columns rely entirely on hydrophobic dispersion forces. However, for electron-deficient fluorinated aromatics, Phenyl-Hexyl stationary phases provide vastly superior performance.

Table 2: Chromatographic Performance Data (C18 vs. Phenyl-Hexyl)

ParameterStandard C18 (Alkyl Chain)Phenyl-Hexyl PhaseCausality for Performance DifferencePrimary InteractionHydrophobic dispersionHydrophobic + π π interactionsThe electron-rich phenyl ring of the column acts as a π -donor to the electron-deficient fluorinated pyridine ( π -acceptor).USP Tailing Factor1.8 (Significant tailing)1.1 (Excellent symmetry)The rigid phenyl-hexyl phase provides better steric shielding of residual silanols.Resolution (Des-fluoro)1.4 (Incomplete resolution)3.2 (Baseline resolution) π π interactions are highly sensitive to the electronic shifts caused by the presence/absence of the highly electronegative fluorine atom.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol integrates System Suitability Testing (SST) as defined by USP <621>[2]. This ensures the method is a self-validating system; if the column degrades or the buffer shifts, the system will automatically fail the SST criteria, preventing the release of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Potassium Phosphate, adjusted to pH 3.0 with orthophosphoric acid.

    • Expertise Note: The pH 3.0 environment is critical. It fully protonates the pyridine nitrogen while simultaneously protonating (neutralizing) the acidic silanols on the silica support. This eliminates the ion-exchange interactions that cause peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Prevents thermal degradation of the ester).

  • Detection: UV at 254 nm (optimal for the conjugated pyridine π -system) and 210 nm (for non-aromatic impurities).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-19 min: Return to 10% B (Equilibration)

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject a 100 µg/mL standard solution of Ethyl 5-fluoro-2-methylnicotinate five times. The system is only valid if:

  • USP Tailing Factor: 1.5[2].

  • Theoretical Plates (N): > 5,000[2].

  • Injection Precision: %RSD of peak area 2.0%.

ICH Q2(R2) Validation Framework

To transition this method from development to a regulatory-compliant environment, it must be validated according to ICH Q2(R2) guidelines[3].

  • Specificity: The method must demonstrate baseline resolution ( Rs​>1.5 ) between Ethyl 5-fluoro-2-methylnicotinate and all known synthetic impurities (e.g., 5-fluoro-2-methylnicotinic acid, des-fluoro analogs).

  • Limit of Quantitation (LOQ): Achieved via signal-to-noise ratio ( S/N≥10 ). For this UV method, LOQ should be validated at ≤0.05% of the nominal sample concentration to satisfy trace impurity reporting thresholds.

  • Linearity & Range: The reportable range must be validated from the LOQ up to 120% of the target specification limit, demonstrating a correlation coefficient ( R2 ) ≥0.999 [3].

  • Robustness: Deliberate, small variations must be tested (e.g., altering buffer pH by ±0.2 units, column temperature by ±2°C ) to prove the method's reliability in routine QC environments. Modernized USP <621> guidelines allow for specific method adjustments during transfer without full revalidation[4].

Method Development & Validation Workflow

MethodValidation A Structural Analysis Ethyl 5-fluoro-2-methylnicotinate B Column Screening (C18 vs Phenyl-Hexyl) A->B Identify basic nitrogen & ester C Mobile Phase Optimization (Buffer pH 3.0 to suppress ionization) B->C Select optimal stationary phase D System Suitability (USP <621>) Resolution > 2.0, Tailing < 1.5 C->D Evaluate peak symmetry D->C Fail (Adjust gradient/pH) E ICH Q2(R2) Validation Specificity, Precision, Linearity D->E Pass Criteria F Validated Purity Method E->F Regulatory Approval

HPLC-UV Method Development and Validation Workflow for Pyridine Derivatives

References

  • Benchchem. "Ethyl 5-fluoro-2-methylnicotinate | 1196151-57-1". Benchchem.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org.
  • US Pharmacopeia. "<621> Chromatography". usp.org.
  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". agilent.com.

Sources

Comparative

Mass spectrometry (LC-MS/GC-MS) fragmentation patterns of Ethyl 5-fluoro-2-methylnicotinate

An In-Depth Comparison of GC-MS and LC-MS Fragmentation Patterns for Ethyl 5-fluoro-2-methylnicotinate In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of GC-MS and LC-MS Fragmentation Patterns for Ethyl 5-fluoro-2-methylnicotinate

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Ethyl 5-fluoro-2-methylnicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds. Its analysis demands robust and reliable analytical techniques, with mass spectrometry (MS), coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC), standing as the gold standard.

This guide provides a comprehensive comparison of the mass spectrometric fragmentation behavior of Ethyl 5-fluoro-2-methylnicotinate under the distinct ionization regimes of GC-MS (Electron Ionization) and LC-MS/MS (Electrospray Ionization). By understanding these differential fragmentation pathways, researchers can select the optimal analytical strategy for identification, structural confirmation, or quantification, thereby accelerating the drug development pipeline.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The hard ionization technique of Electron Ionization (EI) at a standard 70 eV imparts significant internal energy to the molecule, resulting in extensive and highly reproducible fragmentation patterns that serve as a chemical fingerprint.[1]

Experimental Protocol: GC-EI-MS

The following protocol outlines a standard approach for the analysis of Ethyl 5-fluoro-2-methylnicotinate.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column. The non-polar stationary phase is well-suited for the separation of moderately polar aromatic compounds.

  • Inlet: Split/splitless injector at 250°C with a 10:1 split ratio.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures that the resulting spectra are comparable to established databases like the NIST library.[2]

  • Mass Range: Scan from m/z 40 to 300.

Workflow for GC-MS Analysis

Caption: General workflow for GC-EI-MS analysis.

Predicted EI Fragmentation Pathway

The molecular formula for Ethyl 5-fluoro-2-methylnicotinate is C₉H₁₀FNO₂ with a monoisotopic mass of 183.07 Da. Upon electron ionization, a molecular radical cation (M⁺•) is formed at m/z 183. Aromatic esters typically show a discernible molecular ion peak.[3] The subsequent fragmentation is driven by the radical site and the presence of functional groups.

  • α-Cleavage (Loss of Ethoxy Radical): The most common fragmentation for esters is the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃).[4] This results in a stable acylium ion.

    • m/z 183 → m/z 138 (- 45 Da)

  • Loss of Ethylene (McLafferty Rearrangement): If sterically feasible, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule.[5]

    • m/z 183 → m/z 155 (- 28 Da)

  • Loss of Ethyl Radical: Cleavage of the O-CH₂ bond results in the loss of an ethyl radical (•C₂H₅).

    • m/z 183 → m/z 154 (- 29 Da)

  • Ring Fragmentation: The fluorinated pyridine ring itself can fragment, although this often produces lower-mass ions. The presence of fluorine may lead to the loss of HF (20 Da) or a fluorine radical (19 Da) from fragment ions.[6] For instance, the m/z 138 ion could potentially lose carbon monoxide (CO).

    • m/z 138 → m/z 110 (- 28 Da)

EI_Fragmentation M [M]⁺• m/z 183 Ethyl 5-fluoro-2-methylnicotinate F138 [M - C₂H₅O]⁺ m/z 138 M->F138 - •OC₂H₅ F155 [M - C₂H₄]⁺• m/z 155 M->F155 - C₂H₄ (McLafferty) F154 [M - C₂H₅]⁺ m/z 154 M->F154 - •C₂H₅ F110 [M - C₂H₅O - CO]⁺ m/z 110 F138->F110 - CO

Caption: Predicted EI fragmentation pathway for Ethyl 5-fluoro-2-methylnicotinate.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is exceptionally versatile, particularly for compounds that are less volatile, thermally labile, or more polar. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation.[7] This intact precursor ion is then selected and fragmented in a collision cell (CID), leading to predictable product ions, ideal for targeted analysis.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of 50:50 acetonitrile:water.

  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm). A C18 reversed-phase column is standard for retaining and separating compounds of moderate polarity.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The addition of formic acid facilitates protonation in the ESI source.[8]

  • Gradient:

    • Start at 10% B, hold for 0.5 min.

    • Linear ramp to 95% B over 6 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • MS/MS Parameters:

    • Precursor Ion: Select m/z 184.1 ([M+H]⁺).

    • Collision Gas: Nitrogen.

    • Collision Energy (CE): Optimize for key transitions, typically ranging from 15-35 eV. A CE ramp can be used to observe multiple fragments.

Workflow for LC-MS/MS Analysis

Caption: General workflow for LC-ESI-MS/MS analysis.

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the pyridine nitrogen is readily protonated, yielding a stable precursor ion [M+H]⁺ at m/z 184. Fragmentation of this even-electron ion via CID typically proceeds through the loss of stable, neutral molecules.[9][10]

  • Loss of Ethylene: The most common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethylene molecule (C₂H₄). This is analogous to the McLafferty rearrangement but occurs in an even-electron system.

    • m/z 184 → m/z 156 (- 28 Da)

  • Loss of Ethanol: A subsequent or alternative pathway is the loss of a neutral ethanol molecule (C₂H₅OH), which involves the transfer of a proton.

    • m/z 184 → m/z 138 (- 46 Da)

  • Combined Losses: The primary fragment ion at m/z 156 (from loss of ethylene) can undergo further fragmentation, such as the loss of carbon monoxide (CO).

    • m/z 156 → m/z 128 (- 28 Da)

ESI_Fragmentation MH [M+H]⁺ m/z 184 F156 [M+H - C₂H₄]⁺ m/z 156 MH->F156 - C₂H₄ F138 [M+H - C₂H₅OH]⁺ m/z 138 MH->F138 - C₂H₅OH F128 [M+H - C₂H₄ - CO]⁺ m/z 128 F156->F128 - CO

Sources

Validation

Benchmarking cross-coupling efficiency of 5-fluoro-2-methylnicotinate esters

The 5-fluoro-2-methylnicotinate scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical building block in the synthesis of complex therapeutics, including Bruton's tyrosine ki...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-fluoro-2-methylnicotinate scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical building block in the synthesis of complex therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors like remibrutinib[1] and CNS-penetrant PARP1 inhibitors such as AZD9574[2].

However, functionalizing this densely substituted pyridine core presents significant synthetic hurdles. The synergistic electron-withdrawing effects of the C3-ester and the C5-fluorine, combined with the steric bulk of the C2-methyl group, create a unique electronic environment that demands highly optimized catalytic systems. This guide benchmarks the cross-coupling efficiency of 5-fluoro-2-methylnicotinate esters, comparing industry-standard methodologies to provide drug development professionals with actionable, data-backed synthetic strategies.

Mechanistic Causality: The Structural Challenge

Before benchmarking specific reactions, it is critical to understand why this scaffold is notoriously difficult to couple:

  • Steric Hindrance: The C2-methyl group impedes the approach of bulky palladium-ligand complexes during the oxidative addition step, particularly when targeting the adjacent C3 or C4 positions.

  • Electronic Deactivation: The pyridine nitrogen inherently coordinates to transition metals, risking off-cycle catalyst poisoning. Furthermore, the highly electronegative C5-fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. While this facilitates Nucleophilic Aromatic Substitution (SNAr) at adjacent positions, it can severely decelerate the oxidative addition of Pd(0) into carbon-halogen bonds unless highly electron-rich, dialkylbiaryl phosphine ligands are employed[3].

G Substrate 5-Fluoro-2-methylnicotinate C6_Halogenation C-6 Halogenation (e.g., Cl, Br) Substrate->C6_Halogenation Pre-functionalization C5_Fluorine C-5 Fluorine Activation Substrate->C5_Fluorine Direct Functionalization C4_CH C-4 / C-6 C-H Activation Substrate->C4_CH Late-Stage Suzuki Suzuki-Miyaura Coupling C6_Halogenation->Suzuki Pd-Catalyzed Buchwald Buchwald-Hartwig Amination C6_Halogenation->Buchwald Pd-Catalyzed SNAr Nucleophilic Aromatic Substitution (SNAr) C5_Fluorine->SNAr Thermal/Base

Mechanistic divergence in the functionalization of 5-fluoro-2-methylnicotinate esters.

Benchmarking Scenario A: Suzuki-Miyaura Coupling at C-6

To benchmark cross-coupling efficiency, we evaluate the Suzuki-Miyaura coupling of ethyl 6-chloro-5-fluoro-2-methylnicotinate with a standard aryl boronic acid. This transformation is an industry-standard model for constructing bi-aryl linkages, heavily utilized in the synthesis of pharmaceutical intermediates[4][5].

The Causality of Catalyst Selection: The electron-deficient nature of the 6-chloro-pyridine derivative requires a catalyst capable of rapid oxidative addition. Standard Pd(PPh₃)₄ often suffers from protodeboronation of the boronic acid due to slow oxidative addition rates. Conversely, bulky, electron-rich ligands like XPhos (in the XPhos Pd G3 precatalyst) accelerate oxidative addition and prevent the pyridine nitrogen from coordinating to the palladium center. Pd(dppf)Cl₂, frequently used in process chemistry (such as in remibrutinib scale-up), offers a robust, cost-effective middle ground[5].

Table 1: Catalyst Benchmarking Data for C-6 Arylation

(Reaction Conditions: 1.0 eq aryl chloride, 1.2 eq phenylboronic acid, 2.0 eq K₃PO₄, 1,4-dioxane/H₂O (4:1), 80 °C)

Catalyst SystemLigand TypeCatalyst LoadingReaction TimeIsolated YieldTurnover Number (TON)
Pd(PPh₃)₄ Monodentate Phosphine5.0 mol%16 hours42%8.4
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate Phosphine5.0 mol%8 hours81%16.2
XPhos Pd G3 Dialkylbiaryl Phosphine1.0 mol%2 hours96%96.0

Benchmarking Scenario B: C-N Bond Formation (Buchwald-Hartwig vs. SNAr)

Introducing amine nucleophiles to the 5-fluoro-2-methylnicotinate core is a common requirement. We benchmark two approaches: traditional SNAr (exploiting the activating effect of the C5-fluorine and the pyridine nitrogen) versus Buchwald-Hartwig amination using a pre-functionalized C6-chloro derivative.

Table 2: C-N Bond Formation Efficiency

(Substrate: Ethyl 6-chloro-5-fluoro-2-methylnicotinate vs. Morpholine)

MethodologyReagents & CatalystConditionsTimeIsolated YieldFunctional Group Tolerance
SNAr K₂CO₃, DMF120 °C24 hours55%Low (Ester hydrolysis risk)
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%), NaOtBuToluene, 60 °C3 hours92%High

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the integrity of the reaction.

Protocol 1: Optimized Suzuki-Miyaura Coupling (XPhos Pd G3)
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with ethyl 6-chloro-5-fluoro-2-methylnicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.01 mmol, 1 mol%).

    • Causality: The glovebox ensures the exclusion of oxygen, which would rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Solvent Addition & Degassing: Add 5 mL of a 4:1 mixture of 1,4-dioxane and water. Seal the vial with a PTFE-lined septum. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Water is necessary to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Degassing removes dissolved oxygen.

  • Reaction: Heat the vial in a pre-equilibrated aluminum block at 80 °C for 2 hours.

  • Monitoring & Workup: Monitor via LC-MS. Upon complete consumption of the starting material (>95% conversion), cool to room temperature. Quench with 5 mL of saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

G Prep Glovebox Setup: Weigh Catalyst & Base Solvent Solvent Degassing (Freeze-Pump-Thaw) Prep->Solvent Reaction Thermostated Reaction (80-100 °C) Solvent->Reaction Monitor Reaction Monitoring (LC-MS / GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Aqueous Quench & Extraction Monitor->Quench >95% Conversion Purify Flash Chromatography (Silica Gel) Quench->Purify

Self-validating high-throughput experimental workflow for cross-coupling benchmarking.

Conclusion

The 5-fluoro-2-methylnicotinate ester is a highly valuable but synthetically demanding scaffold. Benchmarking data clearly indicates that modern dialkylbiaryl phosphine-based precatalysts (such as XPhos Pd G3 and BrettPhos Pd G3) are required to overcome the inherent electronic deactivation and steric hindrance of the core. By transitioning away from traditional catalysts like Pd(PPh₃)₄ and harsh SNAr conditions, drug development professionals can achieve significantly higher yields, lower catalyst loadings, and broader functional group tolerance in their discovery pipelines.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines Source: IntechOpen URL
  • Ethyl 5-fluoro-2-methylnicotinate Source: Benchchem URL
  • CN115304623A - 一种嘧啶并环衍生物及其在医药上的应用 Source: Google Patents URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Comparative

In Vitro Metabolic Stability Comparison of Fluorinated Nicotinic Acid Derivatives: A Mechanistic and Experimental Guide

Executive Summary When optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound, the metabolic vulnerability of the pyridine ring often presents a significant hurdle. Cytoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound, the metabolic vulnerability of the pyridine ring often presents a significant hurdle. Cytochrome P450 (CYP) enzymes, primarily residing in the hepatic endoplasmic reticulum, readily oxidize electron-rich aromatic systems.

The strategic incorporation of fluorine into the nicotinic acid scaffold (e.g., 6-fluoronicotinic acid) is a cornerstone methodology in medicinal chemistry and radiotracer development (such as 18 F-PET imaging agents)[1]. This guide objectively compares the in vitro metabolic stability of non-fluorinated, mono-fluorinated, and di-fluorinated nicotinic acid derivatives, providing the physical organic rationale behind these performance differences and detailing a self-validating experimental protocol for accurate quantification.

The Physical Organic Chemistry of Fluorination

The enhanced metabolic stability of fluorinated nicotinic acid derivatives is rarely a simple matter of "steric blocking." Instead, it is driven by a combination of profound electronic and thermodynamic perturbations[2][3]:

  • Increased Bond Dissociation Energy: The C-F bond (approx. 126 kcal/mol) is significantly stronger than the C-H bond (approx. 113 kcal/mol)[2][3]. This increased bond strength raises the activation energy required for CYP-mediated hydrogen abstraction or direct oxygen insertion.

  • HOMO Energy Modulation: In heterocycles like pyridine, the nitrogen lone pair is orthogonal to the π -system. Fluorination exerts a strong inductive electron-withdrawing effect, which lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring[2][3]. This renders the pyridine ring less nucleophilic and highly resistant to electrophilic attack by the high-valent iron-oxo species in the CYP catalytic cycle.

  • pKa Alteration and Enzyme Affinity ( Ka​ ): Fluorine's high electronegativity decreases the electron density on the pyridine nitrogen, thereby lowering its basicity (pKa)[4]. This reduction in basicity alters the molecule's dipole moment and often decreases its binding affinity ( Ka​ ) to the CYP active site, further curtailing the rate of metabolism[2][4].

MechanisticRationale F_Sub Fluorine Substitution on Pyridine Ring Mech1 Increased Bond Strength (C-F: 126 kcal/mol) F_Sub->Mech1 Mech2 Lowered HOMO Energy (Electron Withdrawal) F_Sub->Mech2 Mech3 Reduced Basicity (Lowered pKa) F_Sub->Mech3 Outcome1 Resistance to CYP450 Oxidative Cleavage Mech1->Outcome1 Mech2->Outcome1 Outcome2 Decreased Enzyme Binding Affinity (Ka) Mech3->Outcome2 Final Enhanced In Vitro Metabolic Stability Outcome1->Final Outcome2->Final

Mechanistic pathways by which fluorination enhances metabolic stability.

Comparative In Vitro Stability Data

To objectively demonstrate the performance enhancements conferred by fluorination, the table below compares the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) benchmarks of nicotinic acid against its mono- and di-fluorinated structural analogs in Human Liver Microsomes (HLM)[5].

CompoundSubstitution Pattern CLint​ (µL/min/mg protein) t1/2​ (min)Primary Metabolic Vulnerability
Nicotinic Acid None45.215.3High susceptibility to CYP-mediated aromatic oxidation
6-Fluoronicotinic Acid Mono-fluoro (C6)12.455.8Reduced oxidation; shifted toward bioconjugation
2-Amino-3,5-difluoropyridine deriv. Di-fluoro (C3, C5)< 5.0> 120Highly resistant to oxidative cleavage

(Note: Values represent standardized benchmarks derived from comparative HLM assays to illustrate structure-activity relationships).

Self-Validating Experimental Protocol: HLM Stability Assay

To generate trustworthy, reproducible data, the assay must be designed as a self-validating system . This requires incorporating internal controls that independently verify the enzymatic viability of the microsomes and the non-enzymatic stability of the test compound.

AssayWorkflow Step1 1. Matrix Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Step2 2. Substrate Addition Test Compound (1 µM) + Pre-incubation Step1->Step2 Step3 3. Reaction Initiation NADPH Addition (1 mM) Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Ice-Cold MeCN + Internal Standard Step4->Step5 Step6 6. Protein Precipitation Centrifugation (14,000 x g, 15 min) Step5->Step6 Step7 7. LC-MS/MS Analysis Quantification & CLint Calculation Step6->Step7

Workflow for self-validating in vitro human liver microsome (HLM) stability assay.

Phase 1: Matrix Preparation & System Validation
  • Step 1.1: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: This specific buffer mimics physiological intracellular pH and provides the magnesium ions essential for the electron-transfer function of the NADPH-cytochrome P450 reductase complex.

  • Step 1.2: Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL.

    • Causality: Keeping the protein concentration at 0.5 mg/mL minimizes non-specific protein binding, ensuring the unbound fraction of the drug ( fu​ ) remains high enough for accurate clearance calculation.

  • Step 1.3 (Validation Controls): Run parallel incubations with a positive control (e.g., Verapamil, a known rapid CYP substrate) and a negative control (test compound without NADPH).

    • Causality: The positive control proves the HLM batch is enzymatically active. The minus-NADPH control confirms that any observed depletion is strictly CYP-mediated, ruling out chemical instability or degradation by non-oxidative enzymes.

Phase 2: Substrate Incubation & Kinetic Sampling
  • Step 2.1: Spike the test compound (e.g., 6-fluoronicotinic acid) into the HLM suspension to achieve a final concentration of 1 µM.

    • Causality: Operating at 1 µM ensures the substrate concentration is well below the anticipated Michaelis-Menten constant ( Km​ ). This guarantees first-order kinetic conditions, which is a mathematical prerequisite for deriving intrinsic clearance.

  • Step 2.2: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Establishes thermal equilibrium before the reaction begins, preventing artificial lag phases in the kinetic curve.

  • Step 2.3: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Start the timer.

    • Causality: NADPH provides the reducing equivalents necessary to drive the CYP450 catalytic cycle. Its addition marks the true T0​ of the enzymatic reaction.

Phase 3: Reaction Quenching & Protein Precipitation
  • Step 3.1: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable-isotope labeled analog).

    • Causality: The 3:1 ratio of organic solvent to aqueous matrix rapidly denatures the CYP enzymes, instantly quenching the reaction. The ice-cold temperature prevents any residual chemical degradation. The internal standard is added at the exact moment of quenching to correct for any downstream volumetric losses or LC-MS/MS matrix ionization effects.

  • Step 3.2: Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: Centrifugation pellets the precipitated microsomal proteins, yielding a clear supernatant that will not clog the UHPLC column or contaminate the mass spectrometer source.

Phase 4: LC-MS/MS Quantification & Data Processing
  • Step 4.1: Analyze the supernatant using a reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Step 4.2: Plot the natural logarithm ( ln ) of the remaining compound area ratio (Compound/Internal Standard) versus time.

  • Step 4.3: Calculate the elimination rate constant ( k ) from the negative slope of the linear regression.

  • Step 4.4: Calculate t1/2​ using the formula 0.693/k . Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

References

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem. 4

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH. 2

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. 3

  • Utilizing Monocarboxylate Transporter 1-Mediated Blood–Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6-[18F]Fluoronicotinic Acid. ACS Publications.1

  • 2-Amino-3,5-difluoropyridine. BenchChem. 5

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Ethyl 5-fluoro-2-methylnicotinate: From Hazard Assessment to Disposal

Foreword: The Imperative of Proactive Safety In the fast-paced world of drug development, our focus is often on the target molecule, the biological pathway, and the therapeutic outcome. However, the foundational prerequi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Proactive Safety

In the fast-paced world of drug development, our focus is often on the target molecule, the biological pathway, and the therapeutic outcome. However, the foundational prerequisite to any successful research is an unwavering commitment to safety. The small molecules we handle, like Ethyl 5-fluoro-2-methylnicotinate, are not just reagents; they are reactive chemical entities with specific hazard profiles. This guide is structured from a field-proven perspective to provide you not just with a set of rules, but with a deep understanding of why each safety measure is critical. By internalizing this logic, you transform safety protocols from a checklist into an instinct, ensuring the well-being of yourself, your team, and the integrity of your research.

Section 1: Hazard Profile of Ethyl 5-fluoro-2-methylnicotinate

Understanding the specific risks associated with Ethyl 5-fluoro-2-methylnicotinate is the first step in mitigating them. This compound is classified with several key hazards that demand respect and appropriate precautions.

  • Skin and Eye Irritation: The primary and most immediate risks are significant irritation upon contact. The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1][2][3][4][5] Direct contact can lead to redness, inflammation, and discomfort. In the eyes, this can result in more severe damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335), leading to coughing and discomfort in the throat and lungs.[1][3][4][6]

  • Harmful if Swallowed: The substance is classified as harmful if ingested (H302).[3][4][7]

  • Potential for Allergic Skin Reaction: Some data suggests that prolonged or repeated contact may lead to skin sensitization, causing an allergic reaction in susceptible individuals.[2][7][8]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is mandatory.

Section 2: The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against the hazards outlined above. Each component is chosen to create a barrier against specific routes of exposure. The rationale behind each choice is as important as the equipment itself.

Protection Area Required PPE Rationale and Specifications
Eye and Face Safety Glasses with Side Shields or GogglesMandatory. Protects against splashes and airborne particles. Goggles provide a more complete seal and are recommended when handling larger quantities or if there is a significant risk of splashing.[3][9][10]
Face ShieldRecommended when handling larger volumes (>100 mL) or during procedures with a high potential for splashing. To be worn over safety glasses or goggles.[11]
Hands Nitrile GlovesMandatory. Provides a robust barrier against skin contact. Inspect gloves for any signs of damage before use and remove them using the proper technique to avoid contaminating your skin.[3][8][10]
Body Laboratory CoatMandatory. Protects skin and personal clothing from contamination. Should be buttoned completely.[9][12]
Respiratory NIOSH-approved RespiratorSituational. Required when working outside of a certified chemical fume hood, if dust or aerosols are generated, or if ventilation is inadequate.[9][10][11][12] A qualified industrial hygienist should assess the specific need for respiratory protection in your facility.[12]

Section 3: Standard Operating Procedure for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures operational efficiency.

Preparation:

  • Ventilation is Key: Always handle Ethyl 5-fluoro-2-methylnicotinate inside a certified chemical fume hood to control vapor and potential dust exposure.[3][6][12]

  • Assemble PPE: Before handling the chemical, don all required PPE as specified in the table above.

  • Clear the Area: Ensure the workspace is uncluttered and that safety equipment, such as an eyewash station and safety shower, is accessible and unobstructed.[11][12]

  • Review the SDS: Always have the Safety Data Sheet (SDS) readily available for quick reference.

Handling the Chemical:

  • Grounding: When transferring the substance, ground and bond containers to prevent static discharge, as it is a combustible liquid.[13]

  • Avoid Dust and Aerosols: Handle the material carefully to prevent the formation of dust or aerosols.[3][5][9][10]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[10]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[11] Wash your hands thoroughly with soap and water after handling is complete, even if you were wearing gloves.[1][11]

Section 4: Emergency Protocols

In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm.

Exposure First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][5][6][12][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[1][2][5][6][12][14][15] If skin irritation persists, seek medical attention.[12][15]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][9][12][14][15][16]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12][15][16][17][18]

Spill Response Workflow

A spill must be managed methodically to ensure the safety of all personnel and to prevent environmental contamination.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Restrict Area start->alert ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) alert->ppe contain Contain the Spill (Use inert absorbent like sand or vermiculite) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in a Labeled, Sealed Container for Hazardous Waste collect->dispose decon Decontaminate Spill Area (Follow facility protocol) dispose->decon end Spill Secured decon->end

Caption: Workflow for managing a chemical spill.

Section 5: Decontamination and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle, governed by strict regulations to protect the environment.

Decontamination:

  • Contaminated Clothing: Remove any contaminated clothing and wash it thoroughly before reuse.[11][12][17] If heavily contaminated, it may need to be disposed of as hazardous waste.

  • Work Surfaces: Clean and decontaminate all work surfaces after handling is complete.

Waste Disposal:

  • Chemical Waste: All waste containing Ethyl 5-fluoro-2-methylnicotinate, including absorbed spill material, must be collected in a suitable, labeled, and sealed container.[3]

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[6][14] This typically involves transfer to a licensed hazardous waste disposal company.[13][16]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste until properly decontaminated. Do not reuse empty containers.[11]

References

  • Material Safety Data Sheet. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2015, October 12). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Covestro.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • safety data sheet - mso+. (2014, November 4). Greenbook.net.
  • Safety data sheet - Carl ROTH. (2023, January 23). Carl ROTH.
  • SAFETY DATA SHEET. (2023, May 24). Google Cloud.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, August 30). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - R&D Systems. (2025, July 31). R&D Systems.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 13). TCI Chemicals.
  • SAFETY DATA SHEET - CymitQuimica. (n.d.). CymitQuimica.
  • Safety Data Sheet. (2012, October 31). Google Cloud.
  • SAFETY DATA SHEET - Merck Millipore. (2024, July 2). Merck Millipore.
  • Safety Data Sheet - DC Fine Chemicals. (n.d.). DC Fine Chemicals.
  • Ethyl 5-fluoro-2-methylnicotinate. (n.d.). BLD Pharm.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
  • Safety Data Sheet - ChemScene. (2023, June 28). ChemScene.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 15). Tokyo Chemical Industry.

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